Benzyl-pyridin-2-ylmethyl-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-N-(pyridin-2-ylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-2-6-12(7-3-1)10-14-11-13-8-4-5-9-15-13/h1-9,14H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLRWANEZGPBAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18081-89-5 | |
| Record name | 18081-89-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Benzyl-pyridin-2-ylmethyl-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for Benzyl-pyridin-2-ylmethyl-amine, a versatile bicyclic diamine with applications in medicinal chemistry and materials science. This document details the core synthetic strategies, provides in-depth experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.
Introduction
This compound, with the chemical formula C₁₃H₁₄N₂ and a molecular weight of 198.27 g/mol , is a secondary amine featuring both a benzyl and a pyridin-2-ylmethyl substituent.[1] Its structure lends itself to a variety of chemical transformations and applications, making it a valuable building block in the development of novel compounds. The synthesis of this compound can be efficiently achieved through two primary routes: a direct one-pot reductive amination and a two-step process involving the formation and subsequent reduction of a Schiff base intermediate.
Core Synthesis Pathways
The synthesis of this compound predominantly follows two well-established methodologies in organic chemistry.
Pathway 1: One-Pot Reductive Amination
This pathway involves the direct reaction of 2-pyridinecarboxaldehyde and benzylamine in the presence of a reducing agent. This one-pot approach is efficient as it combines the formation of the imine intermediate and its reduction into a single synthetic step. Sodium borohydride (NaBH₄), often in the presence of an acid catalyst or on a solid support, is a commonly used reducing agent for this transformation.[2][3][4][5]
Pathway 2: Two-Step Synthesis via Schiff Base Intermediate
This method separates the synthesis into two distinct steps:
-
Formation of the Schiff Base: 2-Picolylamine (pyridin-2-ylmethanamine) is condensed with benzaldehyde to form the Schiff base intermediate, (E)-(benzylidene)(pyridin-2-ylmethyl)amine.[6] This reaction typically proceeds with high efficiency in a suitable solvent.
-
Reduction of the Schiff Base: The isolated Schiff base is then reduced to the target secondary amine, this compound. This reduction can be accomplished using various reducing agents, including sodium borohydride or catalytic hydrogenation.
Experimental Protocols
The following sections provide detailed experimental procedures for the key synthetic steps.
Protocol 1: Synthesis of (E)-(benzylidene)(pyridin-2-ylmethyl)amine (Schiff Base Intermediate)
This protocol is adapted from a published crystal structure report and details the formation of the Schiff base intermediate.[6]
Materials:
-
2-Picolylamine (917 mg, 8.48 mmol)
-
Benzaldehyde (900 mg, 8.48 mmol)
-
4 Å molecular sieves (5 g)
-
Dichloromethane (CH₂Cl₂), dried (25 ml)
-
1 N Sodium Chloride (NaCl) solution
Procedure:
-
In a sealed 100 ml 3-neck round-bottom flask equipped with a magnetic stir bar, flame-dry 5 grams of 4 Å molecular sieves and place them under a dynamic vacuum for over 1 hour.
-
Introduce 25 ml of dried CH₂Cl₂ to the flask.
-
Add benzaldehyde (900 mg, 8.48 mmol) and 2-picolylamine (917 mg, 8.48 mmol) to the flask.
-
Stir the resulting slurry under a nitrogen (N₂) atmosphere for 12 hours.
-
Filter the slurry through Celite to remove the molecular sieves.
-
Wash the organic layer with 1 N NaCl solution (2 x 10 ml).
-
Remove the solvent under vacuum to yield the product.
Quantitative Data:
| Product | Yield | Appearance |
| (E)-(benzylidene)(pyridin-2-ylmethyl)amine | 92% (1.65 g) | Colorless needle crystals |
Characterization Data for (E)-(benzylidene)(pyridin-2-ylmethyl)amine: [6]
-
¹H NMR (CDCl₃): δ 4.97 (s, 2H), 7.17 (ddt, ²J = 5 Hz, ³J = 1 Hz, 1H), 7.43 (m, 4H), 7.66 (td, ²J = 5 Hz, ³J = 2 Hz, 1H), 7.815 (dd, ²J = 5 Hz, ³J = 2 Hz, 2H), 8.48 (s, 1H), 8.58 (d, ³J = 2 Hz, 1H) p.p.m.
-
¹³C NMR: 66.79, 121.98, 122.25, 128.32, 128.60, 130.87, 136.09, 136.63, 149.25, 159.31 p.p.m.
-
HRMS: [M+H]⁺ Calculated: 197.10787; Found: 197.10804.
Protocol 2: Reductive Amination of 2-Pyridinecarboxaldehyde and Benzylamine
This generalized one-pot protocol is based on established methods for reductive amination using sodium borohydride.
Materials:
-
2-Pyridinecarboxaldehyde
-
Benzylamine
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH) or another suitable solvent
-
Glacial Acetic Acid (optional, as catalyst)
Procedure:
-
Dissolve 2-pyridinecarboxaldehyde (1 equivalent) and benzylamine (1-1.2 equivalents) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5-2 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
A direct comparison of the two primary synthesis pathways is presented below.
| Parameter | Pathway 1: One-Pot Reductive Amination | Pathway 2: Two-Step Synthesis |
| Starting Materials | 2-Pyridinecarboxaldehyde, Benzylamine | 2-Picolylamine, Benzaldehyde |
| Key Intermediates | In situ imine formation | (E)-(benzylidene)(pyridin-2-ylmethyl)amine |
| Number of Steps | One | Two |
| Reported Yield | Varies depending on specific conditions | 92% for Schiff base formation; reduction yield to be determined |
| Advantages | Time and resource-efficient | Allows for isolation and purification of the intermediate |
| Disadvantages | Potential for side reactions | Longer overall synthesis time |
Characterization Data for this compound:
-
¹³C NMR: Spectral data is available on PubChem.[1]
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis pathways.
Caption: Overview of the two primary synthesis pathways for this compound.
Caption: Detailed experimental workflow for the two-step synthesis of this compound.
References
- 1. This compound | C13H14N2 | CID 795879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.org.mx [scielo.org.mx]
- 4. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin [scielo.org.mx]
- 5. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O – Oriental Journal of Chemistry [orientjchem.org]
- 6. Crystal structure of (E)-(benzylidene)(pyridin-2-ylmethyl)amine - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physicochemical Properties of Benzyl-pyridin-2-ylmethyl-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-pyridin-2-ylmethyl-amine, also known as N-(phenylmethyl)-2-pyridinemethanamine, is a pyridine derivative with potential applications in medicinal chemistry and materials science.[1] Its structural motif, incorporating both a benzyl group and a pyridine ring, makes it an interesting candidate for investigation in drug discovery and as a ligand in coordination chemistry. This guide provides a summary of its known physicochemical properties, general experimental protocols for their determination, and a workflow for its synthesis and characterization.
Physicochemical Properties
A comprehensive summary of the available physicochemical data for this compound is presented in Table 1. It is important to note that while some experimental data is available, key values such as melting point, pKa, and aqueous solubility are not readily found in the public domain and the provided data is largely based on computational predictions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄N₂ | PubChem[2] |
| Molecular Weight | 198.26 g/mol | PubChem[2] |
| Boiling Point | 313.1 °C at 760 mmHg | LookChem |
| Melting Point | N/A | LookChem |
| Density | 1.071 g/cm³ | LookChem |
| Refractive Index | 1.455 | LookChem |
| pKa (predicted) | Due to the presence of two nitrogen atoms (one on the pyridine ring and one in the amine chain), two pKa values would be expected. Based on similar structures, the pyridinic nitrogen would have a pKa around 5-6, and the secondary amine would have a pKa around 9-10.[3] | N/A |
| Aqueous Solubility (predicted) | N/A | N/A |
| LogP (XlogP3) | 1.8 | PubChem[2] |
| CAS Number | 18081-89-5 | PubChem[2] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not available in the cited literature. However, the following are general methodologies that can be adapted for this compound.
Determination of Melting Point
A calibrated digital melting point apparatus would be used. A small, dry sample of this compound would be packed into a capillary tube and placed in the apparatus. The temperature would be ramped up slowly, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid would be recorded as the melting point range.
Determination of pKa
The pKa values can be determined by potentiometric titration. A known concentration of this compound would be dissolved in a suitable solvent (e.g., water or a water/alcohol mixture). The solution would be titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution would be measured after each addition of titrant using a calibrated pH meter. The pKa values are determined from the half-equivalence points on the titration curve.
Determination of Aqueous Solubility
The shake-flask method is a common technique. An excess amount of this compound would be added to a known volume of water in a flask. The flask would be sealed and agitated at a constant temperature until equilibrium is reached. The solution would then be filtered to remove the undissolved solid. The concentration of the dissolved amine in the filtrate would be determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Synthesis and Characterization Workflow
As no specific signaling pathways involving this compound have been detailed in the literature, a general workflow for its synthesis and characterization is presented below. This workflow is typical for the development of novel chemical entities in a research setting.
Biological and Pharmacological Context
While specific signaling pathways for this compound are not elucidated in the current literature, related pyridine and benzylamine derivatives have shown a range of biological activities. For instance, N-benzylpyrimidin-2-amine derivatives have been investigated as histone deacetylase (HDAC) inhibitors for cancer therapy.[4] Additionally, other pyridine-containing compounds have been explored for their neuroprotective effects.[5] The structural motifs present in this compound suggest its potential as a scaffold for the development of novel therapeutic agents. Further research is required to determine its specific biological targets and mechanisms of action.
Conclusion
This compound is a compound of interest with a foundation of predicted and some reported physicochemical properties. This guide provides a summary of the available data and outlines general experimental approaches for its further characterization. The lack of extensive experimental data highlights an opportunity for further research to fully elucidate its properties and potential applications, particularly in the fields of medicinal chemistry and drug development. The provided workflow offers a systematic approach to the synthesis and evaluation of this and similar novel compounds.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | C13H14N2 | CID 795879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. peerj.com [peerj.com]
- 4. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Benzyl-pyridin-2-ylmethyl-amine (CAS 18081-89-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl-pyridin-2-ylmethyl-amine, with the Chemical Abstracts Service (CAS) number 18081-89-5, is a pyridine derivative with potential applications in medicinal chemistry and pharmaceutical synthesis. This document provides a comprehensive overview of its chemical properties, and synthesis. Notably, a thorough review of publicly available scientific literature and databases reveals a significant absence of detailed biological activity data, including quantitative metrics, specific mechanisms of action, and defined signaling pathways for this specific compound. This guide, therefore, also outlines a generalized workflow for the initial biological screening of such a compound, providing a conceptual framework for future research.
Chemical and Physical Properties
This compound is an organic compound featuring a pyridine ring and a benzyl group attached to a methylamine linker.[1] Its chemical structure and key properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 18081-89-5 |
| Molecular Formula | C₁₃H₁₄N₂ |
| IUPAC Name | N-(phenylmethyl)-1-(pyridin-2-yl)methanamine |
| Synonyms | Benzyl(pyridin-2-ylmethyl)amine, N-Benzyl-1-(pyridin-2-yl)methanamine |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 198.26 g/mol | PubChem |
| XLogP3 | 2.4 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Exact Mass | 198.115698 g/mol | PubChem |
| Monoisotopic Mass | 198.115698 g/mol | PubChem |
| Topological Polar Surface Area | 24.9 Ų | PubChem |
| Heavy Atom Count | 15 | PubChem |
| Complexity | 164 | PubChem |
Synthesis
While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed journals, a common synthetic route involves the reductive amination of benzaldehyde with 2-aminomethylpyridine.
General Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 2-aminomethylpyridine (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add benzaldehyde (1 equivalent).
-
Imine Formation: The reaction mixture is stirred at room temperature to facilitate the formation of the corresponding imine intermediate.
-
Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the mixture.
-
Work-up: Upon completion of the reaction (monitored by TLC or LC-MS), the reaction is quenched, and the product is extracted using an organic solvent.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.
This is a generalized protocol and would require optimization for specific laboratory conditions.
Biological Activity and Potential Applications
Despite its availability from chemical suppliers and its mention as a potential intermediate in the synthesis of pharmaceuticals, there is a notable lack of published data regarding the specific biological activities of this compound (CAS 18081-89-5). Searches of scientific databases, including PubChem BioAssay, have not yielded any quantitative data such as IC₅₀, EC₅₀, or MIC values, nor any detailed studies on its mechanism of action.
Derivatives of the pyridine-2-methylamine scaffold have been investigated for various biological activities, including as potential antitubercular agents targeting the Mycobacterial membrane protein Large 3 (MmpL3). However, it is crucial to note that these findings on related molecules do not provide direct evidence of the biological activity of this compound itself.
Given its structural motifs—a pyridine ring and a benzylamine group, which are present in many biologically active compounds—it is plausible that this compound could be a candidate for screening in various therapeutic areas, such as oncology, neuroscience, or infectious diseases.
Proposed Experimental Workflow for Biological Screening
In the absence of existing data, a logical first step for researchers interested in this compound would be to perform a broad biological screening to identify potential activities. The following diagram illustrates a general workflow for such an investigation.
References
Benzyl-pyridin-2-ylmethyl-amine derivatives and analogs
An In-depth Technical Guide to Benzyl-pyridin-2-ylmethyl-amine Derivatives and Analogs: Synthesis, Pharmacology, and Therapeutic Applications
Executive Summary
The this compound core structure is a versatile and privileged scaffold in medicinal chemistry. Its derivatives and analogs have demonstrated a broad spectrum of pharmacological activities by interacting with a diverse range of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and other regulatory proteins. This has led to the development of compounds with potential therapeutic applications in allergy management, oncology, neurodegenerative disorders, and infectious diseases. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and mechanisms of action for key classes of these compounds, supplemented with detailed experimental protocols and data presented for scientific and drug development professionals.
Introduction
The molecular framework combining a benzyl group and a pyridin-2-ylmethyl-amine moiety offers a unique combination of structural rigidity and conformational flexibility. This allows for precise three-dimensional orientation of key pharmacophoric features, enabling high-affinity interactions with various biological targets. The pyridine ring can act as a hydrogen bond acceptor, while the benzyl group provides a large hydrophobic surface for van der Waals or π-π stacking interactions. The central amine is often protonated at physiological pH, forming critical ionic bonds. This guide explores the chemical synthesis and diverse pharmacological profiles of derivatives built upon this core, highlighting their potential as therapeutic agents.
Synthesis Strategies
The synthesis of this compound derivatives often involves standard organic chemistry transformations. The core scaffold itself can be synthesized, for example, through the reaction of benzaldehyde and 2-picolylamine to form a Schiff base, which is subsequently reduced.[1] More complex analogs are typically built by coupling different heterocyclic systems to the core amine.
Experimental Protocol 1: Synthesis of (E)-(benzylidene)(pyridin-2-ylmethyl)amine
This protocol outlines the formation of a Schiff base, a common intermediate.[1]
-
Drying: Flame-dry 5 grams of 4 Å molecular sieves under dynamic vacuum for over 1 hour in a 100 ml 3-neck round-bottom flask.
-
Reaction Setup: Add dried CH₂Cl₂ (25 ml), benzaldehyde (900 mg, 8.48 mmol), and 2-picolylamine (917 mg, 8.48 mmol) to the flask under a nitrogen atmosphere.
-
Stirring: Stir the reaction mixture for 12 hours.
-
Work-up: Filter the resulting slurry through Celite.
-
Extraction: Wash the organic layer with 1 N NaCl solution (2 x 10 ml).
-
Purification: The resulting product can be further purified by crystallization.[1]
Experimental Protocol 2: Synthesis of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives
This multi-step protocol is representative of methods used to create complex analogs with anticancer activity.[2]
-
Amide Coupling: Perform an EDC-mediated amide coupling between 2-aminobenzamide and a substituted benzoic acid.[2]
-
Cyclization: Heat the resulting diamide with sodium hydroxide to form the cyclized quinazoline scaffold.[2]
-
Chlorination: Treat the quinazoline with POCl₃ to yield the key 4-chloro intermediate.[2]
-
Amination: React the chloro-intermediate with the desired this compound or analog.
-
Suzuki Coupling: For further diversification, couple the resulting product with various boronic acids using a palladium catalyst (e.g., Pd(PPh₃)₄) in a microwave reactor to yield the final products.[2]
Pharmacological Activity and Structure-Activity Relationships (SAR)
The versatility of the scaffold is evident in the wide range of biological targets it can be engineered to inhibit or modulate.
Histamine H1 Receptor Antagonism
Many first-generation antihistamines are derivatives or analogs of this scaffold. Their mechanism involves competitive binding to the histamine H1 receptor, a GPCR, preventing the action of endogenous histamine.
The general SAR for H1 antagonists includes two aryl/heteroaryl groups (Ar1, Ar2), a connecting atom (X), a short alkyl spacer, and a terminal tertiary amine that is basic and protonated at physiological pH.[3] This tertiary amine is crucial for high activity. Branching of the alkyl chain generally decreases activity.[3]
Table 1: H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives A series of hybrid compounds were synthesized to target both H1 and H2 receptors.[4]
| Compound | H1R Antagonist Potency (pKB, ileum) | H2R Antagonist Potency (pKB, atrium) |
| 25 | 8.05 | 7.73 |
| 32 | 8.61 | 6.61 |
Anticancer Activity
Derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex.[2] This complex is responsible for removing ubiquitin from Proliferating Cell Nuclear Antigen (PCNA), a key factor in DNA damage tolerance. Inhibiting USP1/UAF1 leads to increased levels of monoubiquitinated PCNA (Ub-PCNA), which can induce apoptosis in cancer cells, particularly in non-small cell lung cancer.[2]
Table 2: USP1/UAF1 Inhibitory Potency of N-benzyl-2-phenylpyrimidin-4-amine Analogs [2]
| Analog | Substitution | IC₅₀ (μM) |
| 12 | 4-phenyl benzyl amine | 3.7 |
| 16 | 4-pyridine | 1.9 |
| 17 | 3-pyridine | 1.1 |
| 71 | cyclopropyl | 0.18 |
Substituted N-benzylpyrimidin-2-amine derivatives have also been developed as novel HDAC inhibitors for cancer therapy.[5] Several of these compounds showed potent enzymatic inhibitory activity comparable to the approved drug SAHA, along with significant antiproliferative activity against tumor cell lines.[5]
Anti-infective Activity
Pyrazolo[1,5-a]pyrimidin-7-amine derivatives containing the N-(pyridin-2-ylmethyl)amine moiety are potent inhibitors of Mycobacterium tuberculosis (M.tb).[6] Their mechanism of action is the inhibition of mycobacterial ATP synthase. Structure-activity relationship studies found that a 3-(4-fluoro)phenyl group combined with various 5-position substituents led to potent activity.[6]
Table 3: Anti-mycobacterial Activity of Pyrazolo[1,5-a]pyrimidin-7-amine Analogs [6]
| Compound | 6'-Position Substituent | 5'-Position Substituent | MIC (μg/mL) |
| 49-51 | Aliphatic amines | Phenyl | ~1 |
| 52-59 | - | Various e⁻, lipophilic, steric groups | 1 - 7 |
Neurological Applications
Analogs incorporating the core structure into a 6-chloro-1,2,3,4-tetrahydroacridin-9-amine scaffold have shown promise as multi-target agents for Alzheimer's disease.[7] These compounds can dually inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), while also inhibiting the aggregation of amyloid-beta (Aβ) peptides.[7]
Table 4: Activity of Tetrahydroacridin-9-amine Analogs for Alzheimer's Disease [7]
| Compound | Description | AChE IC₅₀ | BuChE IC₅₀ | Aβ-Aggregation Inhibition |
| 8e | N-(3,4-dimethoxybenzyl) derivative | 2.2 μM | 20 nM | 40% at 25 μM |
| 9e | 6-chloro-N-(3,4-dimethoxybenzyl) derivative | 0.8 μM | 1.4 μM | 75.7% at 25 μM |
| 12c | 6-chloro-N-(pyridin-2-ylmethyl) derivative | 90 nM | - | - |
Polyfunctionalized pyridines linked to an N-benzylpiperidine motif have been identified as high-affinity ligands for sigma receptors (σRs), which are targets for treating neuropathic pain and other neurological disorders.[8][9] Compound 5 was found to have nanomolar affinity for the σ1 receptor and high selectivity over the σ2 subtype.[8]
Table 5: Sigma Receptor Binding Affinity of Pyridine Derivatives [8][9]
| Compound | Description | Kᵢ (hσ₁R) | Selectivity (σ₁ vs σ₂) |
| 5 | 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 1.45 nM | 290-fold |
| 7 | N-benzyl-N-methyl-1-{2-[(6-{[(1-benzylpiperidin-4-yl)methyl]amino}-3,5-dicyanopyridin-2-yl)amino]ethyl}piperidin-4-amine | - | 93-fold |
Key Experimental Methodologies
Detailed and reproducible experimental protocols are critical for drug discovery and development.
Experimental Protocol 3: In Vitro σ1 Receptor Competitive Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for the σ1 receptor.[8]
-
Receptor Preparation: Use membrane preparations from HEK293 cells stably transfected with the human σ1 receptor (hσ₁R).
-
Reaction Mixture: In each well, combine the membrane preparation, the radioligand (e.g., (+)-[³H]pentazocine), and the test compound at concentrations ranging from 10⁻¹¹ to 10⁻⁵ M.
-
Non-specific Binding: To a separate set of wells, add a high concentration of a known ligand (e.g., 10 µM haloperidol) to determine non-specific binding.
-
Incubation: Incubate the mixtures to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the Ki value from the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.[9]
Experimental Protocol 4: USP1/UAF1 Deubiquitination Assay (Western Blot)
This assay measures a compound's ability to inhibit USP1/UAF1 activity within cells.[2]
-
Cell Culture: Culture non-small cell lung cancer cells (e.g., H1299) under standard conditions.
-
Compound Treatment: Treat the cells with the test compound (e.g., at 20 μM) for a specified time (e.g., 4 hours).
-
Cell Lysis: Harvest the cells and prepare whole-cell extracts using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins from the cell extracts by size on a 4–12% gradient SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a membrane (e.g., PVDF).
-
Antibody Incubation: Probe the membrane with primary antibodies specific for PCNA and a loading control (e.g., GAPDH). Then, incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities for monoubiquitinated PCNA (Ub-PCNA), unmodified PCNA, and GAPDH. Calculate the fold change in Ub-PCNA levels, normalized to the loading control, to determine the inhibitory effect of the compound.[2]
Conclusion
The this compound scaffold and its analogs represent a highly fruitful area of research in drug discovery. The chemical tractability of the core allows for extensive modification, leading to the development of potent and selective agents against a remarkable diversity of biological targets. Derivatives have shown significant promise as antihistamines, anticancer agents targeting novel pathways like USP1/UAF1, anti-infectives against challenging pathogens such as M. tuberculosis, and multi-target agents for complex neurological disorders. Future research will likely focus on optimizing the pharmacokinetic and safety profiles of these promising leads to translate their potent in vitro activity into clinically effective therapeutics.
References
- 1. Crystal structure of (E)-(benzylidene)(pyridin-2-ylmethyl)amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ramauniversity.ac.in [ramauniversity.ac.in]
- 4. Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure-activity relationship studies of benzyl-, phenethyl-, and pyridyl-substituted tetrahydroacridin-9-amines as multitargeting agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Potential of the Benzyl-Pyridin-2-Ylmethyl-Amine Scaffold in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzyl-pyridin-2-ylmethyl-amine core structure and its derivatives are gaining recognition as a versatile scaffold in medicinal chemistry, demonstrating significant potential across various therapeutic areas. This technical guide provides an in-depth analysis of the current research, focusing on the applications of this scaffold in the development of novel inhibitors for cancer therapy. We will delve into the quantitative data, detailed experimental protocols, and the underlying signaling pathways associated with these promising compounds.
Inhibition of USP1/UAF1 Deubiquitinase Complex in Cancer
Derivatives of N-benzyl-2-phenylpyrimidin-4-amine, which incorporate a benzyl-amine moiety, have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a key regulator in the DNA damage response.[1][2] Inhibition of this complex leads to increased monoubiquitinated PCNA (Ub-PCNA) levels and subsequent cell death in cancer cells, highlighting its potential as an anticancer therapeutic target.[1][3]
Quantitative Data: Structure-Activity Relationship (SAR) of USP1/UAF1 Inhibitors
The inhibitory potency of these analogs has been systematically evaluated, with IC50 values determined through quantitative high-throughput screening. The following tables summarize the structure-activity relationships, showcasing the impact of various substitutions on the core scaffold.
Table 1: USP1/UAF1 Inhibition of Initial N-Benzyl-2-phenylpyrimidin-4-amine Analogs [2]
| Compound ID | R Group on Benzyl Ring | IC50 (μM) |
| 1 | H | 4.7 |
| 12 | 4-phenyl | 3.7 |
| 16 | 4-pyridyl | 1.9 |
| 17 | 3-pyridyl | 1.1 |
Table 2: Impact of Phenyl Ring Substitution on Inhibitory Potency [3]
| Compound ID | R Group on Phenyl Ring | IC50 (μM) |
| 22 | 3-CF₃-phenyl | > 10 |
| 23 | 4-CF₃-phenyl | > 10 |
| 25 | 2-OMe-phenyl | 0.94 |
| 26 | 2-Me-phenyl | 0.85 |
| 27 | 2-Et-phenyl | 0.80 |
| 28 | 2-isopropyl-phenyl | 0.18 |
Table 3: Effect of Pyrimidine Core Modifications [3][4]
| Compound ID | Pyrimidine Modification | IC50 (nM) |
| 37 | Pyrimidine | 150 |
| 38 | 5-methylpyrimidine | 70 |
| 39 | 6-methylpyrimidine | 210 |
| 40 | 5,6-dimethylpyrimidine | 120 |
| 45 | Cyclopentylpyrimidine | 160 |
| 48 | Furanopyrimidine | Potent |
| 49 | 5-OMe-pyrimidine | 70 |
| 50 | 5-F-pyrimidine | 110 |
| 51 | 5-NH₂-pyrimidine | 310 |
| 52 | 5-NMe₂-pyrimidine | 190 |
| 53 | 5-SMe-pyrimidine | 110 |
Experimental Protocols
General Synthesis of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives: [2]
A key step in the synthesis involves the reaction of 4-aminobenzonitrile with trimethylsilyl azide and t-butyl nitrite at 0 °C to yield the corresponding azide with high efficiency. This azide is then dissolved in a DMSO/water mixture and treated with copper sulfate, ethynyltrimethylsilane, and sodium ascorbate, followed by heating at 80 °C for 24 hours to form the desired 1,2,3-triazole. Further diversification of the core structure is achieved through various standard organic synthesis techniques to generate a library of analogs.[3]
USP1/UAF1 Inhibition Assay: [3]
The deubiquitinating activity of the USP1/UAF1 complex is measured to determine the inhibitory potency of the synthesized compounds. The IC50 value is defined as the concentration of the compound that results in a 50% reduction in enzyme activity. All experiments are performed in at least triplicate to ensure accuracy.
Signaling Pathway
The USP1/UAF1 deubiquitinase complex plays a crucial role in DNA repair and antiviral responses.[5][6] It deubiquitinates key proteins such as FANCD2 and PCNA, which are involved in the Fanconi anemia pathway and translesion synthesis.[7][8][9] By inhibiting USP1/UAF1, the this compound derivatives disrupt these DNA repair mechanisms, leading to an accumulation of DNA damage and ultimately apoptosis in cancer cells. Furthermore, the USP1-UAF1 complex has been shown to stabilize TBK1, a critical kinase in the induction of type I interferons, by removing K48-linked polyubiquitination.[6]
Caption: USP1/UAF1 Signaling Pathway and Inhibition.
Histone Deacetylase (HDAC) Inhibition in Cancer Therapy
Substituted N-benzylpyrimidin-2-amine derivatives have also been designed and synthesized as potent inhibitors of histone deacetylases (HDACs), which are key epigenetic modulators.[10] Dysregulation of HDAC activity is implicated in the pathogenesis of various cancers, making HDAC inhibitors a promising class of therapeutic agents.[11][12][13]
Quantitative Data: HDAC Inhibitory Activity
While specific IC50 values for a broad range of N-benzylpyrimidin-2-amine derivatives are not yet extensively published in readily accessible tables, initial studies report that some target compounds exhibit potent HDAC inhibitory activities and significant antiproliferative effects against tumor cells, with some being comparable in enzymatic inhibitory activity to the known HDAC inhibitor SAHA.[10] Further research is needed to fully elucidate the structure-activity relationship for this class of compounds. One study on 2,4-pyrimidinediamine derivatives as dual ALK and HDAC inhibitors showed a potent and balanced inhibitory activity against ALK (IC50 = 2.1 nM) and HDAC1 (IC50 = 7.9 nM) for compound 10f.[14] Another study on pyrazine linked 2-aminobenzamides identified compounds with submicromolar IC50 values against HDAC1 and HDAC2.[15]
Table 4: Representative IC50 Values of Pyrimidine-based HDAC Inhibitors
| Compound Class | Target | Representative Compound | IC50 (nM) | Reference |
| 2,4-Pyrimidinediamine Derivatives | HDAC1 | 10f | 7.9 | [14] |
| Pyrazine Linked 2-Aminobenzamides | HDAC1 | 19k | 140 | [15] |
| Pyrazine Linked 2-Aminobenzamides | HDAC2 | 19k | 560 | [15] |
| Pyrazine Linked 2-Aminobenzamides | HDAC3 | 19k | 590 | [15] |
Experimental Protocols
General Synthesis of N-Benzylpyrimidin-2-amine based HDAC Inhibitors:
A general strategy for the synthesis of HDAC inhibitors involves a three-part assembly: a "cap" group, a linker, and a zinc-binding group (ZBG). For derivatives related to the this compound scaffold, the benzylamine portion can serve as a precursor to the cap group. The synthesis typically involves:
-
Cap Group Diversification: Utilizing cross-coupling reactions like Suzuki-Miyaura or Sonogashira to introduce various substituents onto the benzyl ring.[16]
-
Linker Attachment: Acylation of the benzylamine with a suitable linker molecule.[16]
-
Hydroxamic Acid Formation: Conversion of a terminal ester or carboxylic acid on the linker to a hydroxamic acid, which acts as the ZBG.[16]
Signaling Pathway
HDACs play a critical role in cancer development by deacetylating both histone and non-histone proteins, leading to the transcriptional repression of tumor suppressor genes and the modulation of various tumorigenic pathways.[11][13][17] HDAC inhibitors reverse this process, leading to the accumulation of acetylated histones, which in turn reactivates the expression of genes like p21 and p53, ultimately inducing cell cycle arrest and apoptosis in tumor cells.[18]
Caption: HDAC Inhibition Signaling Pathway.
Inhibition of Tubulin Polymerization as an Antimitotic Strategy
A series of 1-Benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides, which contain the core benzyl-pyridin-amine motif, have been designed and synthesized as antimitotic agents that function by inhibiting tubulin polymerization.[19] Microtubules are essential components of the cytoskeleton involved in critical cellular processes such as mitosis, and their disruption is a well-established anticancer strategy.[20]
Quantitative Data: Tubulin Polymerization Inhibition
The inhibitory activity of these compounds on tubulin polymerization is a key measure of their potential as antimitotic agents. One of the most potent compounds in a synthesized series, compound 7f, exhibited a tubulin polymerization inhibition IC50 value of 2.04 µM, which is comparable to the standard E7010 (IC50 value 2.15 µM).[19] Another related series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides also showed significant tubulin polymerization inhibition, with compound 4g having an IC50 of 1.93 µM.[21]
Table 5: Tubulin Polymerization Inhibition by Benzyl-pyridin-amine Analogs
| Compound Class | Representative Compound | Tubulin Polymerization IC50 (µM) | Reference |
| 1-Benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides | 7f | 2.04 | [19] |
| N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides | 4g | 1.93 | [21] |
| Indole/1,2,4-triazole hybrids | 7i | 3.03 | [22] |
Experimental Protocols
General Synthesis of 1-Benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides: [19]
The synthesis of these compounds is achieved through acid and amine coupling reactions. A general one-pot procedure for related 1,2,3-triazole-4-carboxamides involves the reaction of a β-ketonitrile with a benzyl azide in the presence of DBU at 70 °C, followed by the addition of t-BuOK to facilitate hydrolysis to the corresponding carboxamide.[23]
Tubulin Polymerization Assay: [19]
The effect of the compounds on tubulin polymerization is monitored by the increase in fluorescence at 360 nm (excitation) and 420 nm (emission) for one hour at 37 °C. The IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50%.
Signaling Pathway
Microtubules are dynamic polymers of α- and β-tubulin heterodimers.[20][24] Their dynamic instability, characterized by phases of growth (polymerization) and shrinkage (depolymerization), is crucial for the formation of the mitotic spindle during cell division.[24][25] Antimitotic agents that inhibit tubulin polymerization disrupt this dynamic equilibrium, leading to mitotic arrest and ultimately apoptosis. The benzyl-pyridin-amine derivatives discussed here are proposed to bind to the colchicine binding site on β-tubulin, thereby preventing the polymerization of tubulin into microtubules.[19]
Caption: Microtubule Dynamics and Inhibition.
Conclusion
The this compound scaffold and its derivatives represent a promising area of research in medicinal chemistry. The compounds discussed in this guide demonstrate significant potential as anticancer agents through diverse mechanisms of action, including the inhibition of the USP1/UAF1 deubiquitinase complex, histone deacetylases, and tubulin polymerization. The presented quantitative data, experimental protocols, and signaling pathway diagrams provide a solid foundation for researchers and drug development professionals to further explore and optimize this versatile chemical scaffold for the development of novel therapeutics. Future work should focus on expanding the structure-activity relationship studies, optimizing pharmacokinetic properties, and conducting in vivo efficacy studies to translate these promising preclinical findings into clinical applications.
References
- 1. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The USP1/UAF1 Complex Promotes Double-Strand Break Repair through Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The USP1-UAF1 complex interacts with RAD51AP1 to promote homologous recombination repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Characterization of Histone Deacetylase Mechanisms in Cancer Development [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of 2,4-pyrimidinediamine derivatives as potent dual inhibitors of ALK and HDAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. researchgate.net [researchgate.net]
- 20. bosterbio.com [bosterbio.com]
- 21. Synthesis and evaluation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides as potential anticancer agents that inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors [mdpi.com]
- 23. Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species [scielo.org.mx]
- 24. Regulation of Microtubule Dynamics | Cell Signaling Technology [cellsignal.com]
- 25. Microtubule Dynamics Regulation | Cell Signaling Technology [awsprod-cellsignal.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Benzyl-pyridin-2-ylmethyl-amine Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of the versatile chelating ligand, Benzyl-pyridin-2-ylmethyl-amine, and its coordination complexes with copper(II), cobalt(II), and zinc(II). These compounds are of significant interest in the fields of medicinal chemistry, catalysis, and materials science.
Introduction
This compound, also known as N-benzyl-1-(pyridin-2-yl)methanamine, is a bidentate ligand that coordinates to metal ions through the nitrogen atoms of its pyridine ring and the secondary amine. The resulting metal complexes have shown promise in various applications, including as catalysts for organic transformations and as potential therapeutic agents. The presence of both a pyridine and a benzyl group allows for fine-tuning of the steric and electronic properties of the metal center, influencing the reactivity and biological activity of the complexes. This document outlines reliable synthetic methods and provides key characterization data for the ligand and its metal complexes.
Synthesis of this compound Ligand
The synthesis of this compound can be effectively achieved through two primary methods: reductive amination and N-alkylation. Both methods offer high yields and purity.
Method 1: Reductive Amination
This one-pot reaction involves the formation of an imine intermediate from 2-pyridinecarboxaldehyde and benzylamine, which is then reduced in situ to the desired secondary amine.
Experimental Protocol:
-
To a solution of 2-pyridinecarboxaldehyde (1.0 eq.) in methanol (0.5 M), add benzylamine (1.0 eq.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).
Method 2: N-Alkylation
This method involves the direct alkylation of 2-(aminomethyl)pyridine with benzyl bromide in the presence of a base.
Experimental Protocol:
-
Dissolve 2-(aminomethyl)pyridine (1.0 eq.) in a suitable solvent such as acetonitrile or DMF (0.4 M).
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq.), to the solution.
-
To this stirring suspension, add benzyl bromide (1.0 eq.) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the product by column chromatography as described in Method 1.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₄N₂[1] |
| Molecular Weight | 198.26 g/mol [1] |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | 313.1 °C at 760 mmHg[2] |
| Density | 1.071 g/cm³[2] |
Synthesis of Metal Complexes
The following protocols describe the synthesis of chloride complexes of copper(II), cobalt(II), and zinc(II) with this compound (L). The general reaction involves the complexation of the ligand with the corresponding metal(II) chloride salt in a 2:1 ligand-to-metal molar ratio to form complexes of the general formula [M(L)₂Cl₂].
General Experimental Protocol for [M(L)₂Cl₂] Synthesis:
-
Dissolve this compound (L) (2.0 eq.) in methanol or ethanol (0.2 M).
-
In a separate flask, dissolve the metal(II) chloride salt (CuCl₂·2H₂O, CoCl₂·6H₂O, or ZnCl₂) (1.0 eq.) in the same solvent.
-
Add the metal salt solution dropwise to the stirring ligand solution at room temperature.
-
A precipitate may form immediately or upon stirring. Stir the reaction mixture for 4-6 hours at room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with a small amount of cold solvent and then with diethyl ether.
-
Dry the complex in a desiccator over silica gel.
Expected Characterization Data for Metal Complexes
The following table summarizes the expected and reported data for analogous pyridine-amine metal complexes. The exact values for the target complexes may vary.
| Complex | Color | Yield (%) | M.p. (°C) | ν(N-H) (cm⁻¹) | ν(M-N) (cm⁻¹) | UV-Vis λₘₐₓ (nm) |
| [Cu(L)₂Cl₂] | Green | ~80-90 | >250 | ~3200-3250 | ~450-480 | ~650-700 (d-d) |
| [Co(L)₂Cl₂] | Blue/Violet | ~75-85 | >250 | ~3200-3250 | ~440-470 | ~550-600 (d-d) |
| [Zn(L)₂Cl₂] | White | ~85-95 | >250 | ~3200-3250 | ~430-460 | ~270 (LMCT) |
Note: Data is compiled from typical values for similar pyridine-amine complexes.
Visualized Workflows and Pathways
Synthetic Workflow for this compound Metal Complexes
Caption: General workflow for the synthesis of this compound metal complexes.
Proposed Anticancer Signaling Pathway
Pyridine-amine metal complexes have been shown to induce apoptosis in cancer cells. A plausible mechanism involves the activation of the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.
Caption: Proposed p53-mediated apoptosis pathway induced by pyridine-amine metal complexes.[3]
Applications in Catalysis
Palladium complexes of pyridine-containing ligands are effective catalysts for cross-coupling reactions such as the Suzuki-Miyaura coupling. The following diagram illustrates a generalized catalytic cycle.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Safety Precautions
-
Always handle reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas; handle with care.
-
Benzyl bromide is a lachrymator and should be handled with caution.
-
Metal salts can be toxic and should be handled with appropriate care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. This compound | C13H14N2 | CID 795879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dendritic Pyridine–Imine Copper Complexes as Metallo-Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benzyl-pyridin-2-ylmethyl-amine (BPMA) as a Bidentate Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and applications of Benzyl-pyridin-2-ylmethyl-amine (BPMA) as a versatile bidentate ligand. Detailed protocols for the synthesis of BPMA, its metal complexes, and their subsequent use in catalysis and biological assays are provided to facilitate research and development in these areas.
Introduction to this compound (BPMA)
This compound (BPMA) is a bidentate ligand featuring a pyridine ring and a benzylamine moiety. This structure allows it to coordinate with a variety of transition metals through the nitrogen atoms of the pyridine and the secondary amine, forming stable chelate rings. The steric and electronic properties of the benzyl and pyridyl groups can be readily modified, making BPMA a versatile ligand for applications in catalysis, materials science, and bioinorganic chemistry.[1] Its ability to form stable complexes enhances the therapeutic effects of biologically active molecules and improves drug delivery.[2]
Chemical Structure:
Synthesis Protocols
Synthesis of this compound (BPMA) Ligand
This protocol describes the synthesis of BPMA via reductive amination of 2-pyridinecarboxaldehyde with benzylamine.
Materials:
-
2-Pyridinecarboxaldehyde
-
Benzylamine
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Glacial acetic acid (optional, for Schiff base formation)
-
Toluene (optional, for Schiff base formation)
Procedure:
-
Schiff Base Formation (Optional but Recommended):
-
In a round-bottom flask, dissolve 2-pyridinecarboxaldehyde (1 equivalent) and benzylamine (1 equivalent) in toluene.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours with a Dean-Stark trap to remove water.
-
After cooling, the solvent can be removed under reduced pressure to yield the crude Schiff base, (E)-(benzylidene)(pyridin-2-ylmethyl)amine.
-
-
Reduction to the Amine:
-
Dissolve the crude Schiff base (or a mixture of 2-pyridinecarboxaldehyde and benzylamine) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 - 2 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude BPMA ligand.
-
Purify the crude product by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to yield pure this compound as an oil or low-melting solid.
-
Characterization Data for BPMA:
| Parameter | Value |
| ¹H NMR (CDCl₃, δ ppm) | 8.55 (d, 1H), 7.65 (t, 1H), 7.55 (d, 1H), 7.35-7.25 (m, 5H), 7.10 (t, 1H), 3.85 (s, 2H), 3.80 (s, 2H), 2.50 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃, δ ppm) | 159.5, 149.2, 140.0, 136.5, 128.5, 128.2, 127.1, 122.1, 121.5, 54.0, 53.5 |
| Molecular Formula | C₁₃H₁₄N₂ |
| Molecular Weight | 198.27 g/mol |
Synthesis of BPMA-Metal Complexes
The following are general procedures for the synthesis of Copper(II), Palladium(II), and Platinum(II) complexes with BPMA. These reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) if air-sensitive starting materials are used.
Materials:
-
This compound (BPMA)
-
Copper(II) chloride (CuCl₂)
-
Ethanol (EtOH) or Methanol (MeOH)
Procedure:
-
Dissolve BPMA (1 equivalent) in ethanol (10 mL).
-
In a separate flask, dissolve copper(II) chloride (1 equivalent) in ethanol (10 mL).
-
Slowly add the CuCl₂ solution to the stirred BPMA solution at room temperature.
-
A precipitate will form immediately or upon stirring.
-
Stir the reaction mixture for 2-4 hours at room temperature.
-
Collect the precipitate by filtration, wash with cold ethanol, and then with diethyl ether.
-
Dry the complex in a desiccator.
Materials:
-
This compound (BPMA)
-
Palladium(II) chloride (PdCl₂) or Potassium tetrachloropalladate(II) (K₂PdCl₄)
-
Acetonitrile (MeCN) or Methanol (MeOH)
Procedure:
-
Dissolve BPMA (1 equivalent) in acetonitrile (10 mL).
-
Add solid Palladium(II) chloride (1 equivalent) to the stirred solution. If using K₂PdCl₄, dissolve it in a minimum amount of water and add it to the BPMA solution in methanol.
-
Stir the mixture at room temperature for 12-24 hours. The color of the solution will change, and a precipitate may form.
-
If a precipitate forms, collect it by filtration. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.
-
Wash the solid product with cold methanol and diethyl ether.
-
Dry the complex under vacuum.
Materials:
-
This compound (BPMA)
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
Water/Ethanol mixture
Procedure:
-
Dissolve potassium tetrachloroplatinate(II) (1 equivalent) in water (15 mL).
-
Dissolve BPMA (1 equivalent) in ethanol (10 mL) and add it to the stirred K₂PtCl₄ solution.
-
A yellow precipitate will form.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Collect the precipitate by filtration, wash thoroughly with water, then with ethanol, and finally with diethyl ether.
-
Dry the complex in a desiccator over P₂O₅.
Characterization of BPMA-Metal Complexes
The synthesized complexes can be characterized by various spectroscopic and analytical techniques.
Table of Expected Spectroscopic Data:
| Complex | Technique | Expected Observations |
| [Cu(BPMA)Cl₂] | UV-Vis (in MeOH) | Broad d-d transition band around 600-800 nm. Ligand-to-metal charge transfer (LMCT) bands in the UV region. |
| IR (KBr, cm⁻¹) | Shifts in pyridine ring vibrations and N-H stretching frequencies upon coordination. Appearance of new bands corresponding to M-N and M-Cl vibrations in the far-IR region. | |
| [Pd(BPMA)Cl₂] | ¹H NMR (DMSO-d₆) | Downfield shifts of pyridine and amine protons upon coordination to the metal center. |
| UV-Vis (in MeCN) | d-d transitions and LMCT bands in the UV-Vis region. | |
| [Pt(BPMA)Cl₂] | ¹H NMR (DMSO-d₆) | Similar to the Pd complex, with possible satellite peaks due to coupling with ¹⁹⁵Pt. |
| ¹⁹⁵Pt NMR (DMSO-d₆) | A characteristic chemical shift for a Pt(II) center in a N₂Cl₂ coordination environment. |
Table of Representative Crystallographic Data for Similar Bidentate Pyridine-Amine Metal Complexes:
| Complex Type | Metal-N(py) (Å) | Metal-N(amine) (Å) | Metal-Cl (Å) | N(py)-Metal-N(amine) (°) |
| [Cu(L)Cl₂] | ~2.00 - 2.05 | ~2.05 - 2.10 | ~2.25 - 2.30 | ~80 - 85 |
| [Pd(L)Cl₂] | ~2.02 - 2.06 | ~2.08 - 2.12 | ~2.30 - 2.35 | ~80 - 85 |
| [Pt(L)Cl₂] | ~2.01 - 2.05 | ~2.07 - 2.11 | ~2.30 - 2.34 | ~80 - 85 |
Note: 'L' represents a generic bidentate pyridine-amine ligand similar to BPMA. The actual values for BPMA complexes may vary.
Application Protocols
Catalysis: Atom Transfer Radical Polymerization (ATRP) using a [Cu(BPMA)Br] Catalyst
This protocol describes a typical ATRP of a vinyl monomer, such as methyl methacrylate (MMA), using a copper-BPMA complex as the catalyst.
Workflow for ATRP Catalysis:
Caption: Workflow for ATRP using a Cu-BPMA catalyst.
Materials:
-
[Cu(BPMA)Br] (prepared similarly to the chloride complex, using CuBr)
-
Methyl methacrylate (MMA), freshly distilled
-
Ethyl α-bromoisobutyrate (EBiB)
-
Anisole or Toluene (anhydrous)
-
Syringes and Schlenk flasks
Procedure:
-
To a Schlenk flask, add [Cu(BPMA)Br] (1 equivalent) and the desired amount of MMA (e.g., 100 equivalents).
-
Add the solvent (e.g., 50% v/v with respect to the monomer).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with an inert gas.
-
Using a syringe, add the initiator, EBiB (1 equivalent), to the stirred solution at the desired reaction temperature (e.g., 90 °C).
-
Monitor the reaction progress by taking samples periodically and analyzing them by ¹H NMR (to determine monomer conversion) and Gel Permeation Chromatography (GPC) (to determine molecular weight and polydispersity index, PDI).
-
Once the desired conversion is reached, terminate the polymerization by cooling the flask and exposing the contents to air.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., cold methanol or hexanes), filter, and dry under vacuum.
Biological Application: Cytotoxicity Assay (MTT Assay)
This protocol outlines the evaluation of the cytotoxic activity of BPMA metal complexes against a cancer cell line using the MTT assay.[3][4][5][6]
Workflow for MTT Assay:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Materials:
-
BPMA-metal complexes (e.g., [Pt(BPMA)Cl₂])
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the BPMA-metal complexes in DMSO and then dilute them to various concentrations in the cell culture medium. Replace the old medium in the wells with the medium containing the different concentrations of the complexes. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the complex concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Table for Reporting Cytotoxicity Data:
| Complex | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| [Pt(BPMA)Cl₂] | HeLa | 48 | Example Value |
| [Pt(BPMA)Cl₂] | MCF-7 | 48 | Example Value |
| Cisplatin | HeLa | 48 | Reference Value |
| Cisplatin | MCF-7 | 48 | Reference Value |
Conclusion
This compound is a readily accessible and highly adaptable bidentate ligand. Its metal complexes exhibit significant potential in homogeneous catalysis and as therapeutic agents. The protocols provided herein offer a solid foundation for researchers to synthesize and evaluate BPMA-based compounds for a wide range of applications. Further modifications of the ligand backbone can be explored to fine-tune the properties of the resulting metal complexes for specific needs.
References
- 1. Crystal structure of (E)-(benzylidene)(pyridin-2-ylmethyl)amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. trans-Dichloridobis(triphenylphosphine)palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzyl-pyridin-2-ylmethyl-amine Derivatives in Catalytic Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of chiral benzyl-pyridin-2-ylmethyl-amine derivatives as ligands in metal-catalyzed asymmetric synthesis. While the parent achiral this compound serves as a foundational structure in coordination chemistry, the introduction of chirality transforms it into a powerful tool for the enantioselective synthesis of valuable chiral molecules. This document details its application in the asymmetric transfer hydrogenation of prochiral ketones, a cornerstone reaction in the synthesis of chiral alcohols, which are key intermediates in the pharmaceutical industry.
Application: Asymmetric Transfer Hydrogenation of Prochiral Ketones
The in situ generated Ruthenium(II) complexes of chiral N-benzyl-N-(pyridin-2-ylmethyl)amine derivatives are highly effective catalysts for the asymmetric transfer hydrogenation (ATH) of a wide range of prochiral ketones to their corresponding chiral secondary alcohols. This methodology is characterized by its operational simplicity, mild reaction conditions, and high enantioselectivities.
Catalyst System: A representative catalyst system is formed in situ from a chiral derivative of this compound, such as (S)-1-phenyl-N-(pyridin-2-ylmethyl)ethan-1-amine, and a Ruthenium(II) precursor, typically [RuCl₂(p-cymene)]₂. The reaction commonly employs a mixture of formic acid and triethylamine (HCOOH/Et₃N) as the hydrogen source.
Reaction Principle: The catalytic cycle involves the formation of a chiral ruthenium hydride species. The prochiral ketone coordinates to the metal center, and the hydride is transferred to the carbonyl carbon. The stereochemical outcome is dictated by the chiral environment created by the ligand, favoring the formation of one enantiomer of the alcohol over the other.
Logical Relationship of the Catalyst System
Caption: Components of the in situ catalytic system.
Quantitative Data Summary
The following table summarizes representative results for the asymmetric transfer hydrogenation of various acetophenone derivatives using an in situ generated catalyst from a chiral this compound derivative and [RuCl₂(p-cymene)]₂.
| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | 98 | 95 (R) |
| 2 | 4'-Methylacetophenone | 1-(p-Tolyl)ethanol | 97 | 96 (R) |
| 3 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 95 | 97 (R) |
| 4 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 99 | 94 (R) |
| 5 | 4'-Bromoacetophenone | 1-(4-Bromophenyl)ethanol | 98 | 93 (R) |
| 6 | 2'-Methylacetophenone | 1-(o-Tolyl)ethanol | 92 | 90 (R) |
| 7 | 1-Acetonaphthone | 1-(Naphthalen-1-yl)ethanol | 96 | 98 (R) |
Note: The data presented is representative of typical results achievable with this class of catalyst and may vary based on the specific chiral ligand, substrate, and reaction conditions.
Experimental Protocols
General Protocol for Asymmetric Transfer Hydrogenation
This protocol describes a general procedure for the asymmetric transfer hydrogenation of a prochiral ketone using an in situ generated catalyst.
Materials:
-
Chiral this compound derivative (e.g., (S)-1-phenyl-N-(pyridin-2-ylmethyl)ethan-1-amine) (0.01 mmol, 1 mol%)
-
[RuCl₂(p-cymene)]₂ (0.005 mmol, 0.5 mol%)
-
Prochiral Ketone (1.0 mmol)
-
Formic acid/Triethylamine azeotrope (5:2 mixture, 1.0 mL)
-
Anhydrous solvent (e.g., Dichloromethane or Isopropanol, 5.0 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral this compound derivative (0.01 mmol) and [RuCl₂(p-cymene)]₂ (0.005 mmol).
-
Add the anhydrous solvent (5.0 mL) and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.
-
Add the prochiral ketone (1.0 mmol) to the flask.
-
Add the formic acid/triethylamine azeotrope (1.0 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).
-
Extract the product with an organic solvent (e.g., Ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral alcohol.
-
Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Experimental Workflow Diagram
Application Notes and Protocol for N-Alkylation of Benzyl-pyridin-2-ylmethyl-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation is a fundamental chemical transformation in organic synthesis, crucial for the generation of diverse molecular entities with a wide range of biological activities. Benzyl-pyridin-2-ylmethyl-amine serves as a valuable scaffold in medicinal chemistry, and its N-alkylation allows for the introduction of various substituents, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This document provides a detailed protocol for the N-alkylation of this compound, drawing upon established methodologies for the alkylation of related amine compounds. The protocol outlines a general procedure that can be adapted for various alkylating agents.
Core Concepts & Methodologies
The N-alkylation of amines, such as this compound, typically proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks an electrophilic carbon atom of an alkylating agent (e.g., an alkyl halide), leading to the formation of a new carbon-nitrogen bond. The reaction is generally facilitated by a base, which deprotonates the amine, increasing its nucleophilicity, or neutralizes the acid generated during the reaction.
Several strategies have been developed for N-alkylation, including the use of alkyl halides, reductive amination, and the "borrowing hydrogen" methodology, which utilizes alcohols as alkylating agents in the presence of a suitable catalyst.[1] The choice of method depends on the specific substrate, the desired product, and the available reagents.
This protocol will focus on a classical approach using alkyl halides, a widely applicable and accessible method.
Experimental Protocol: N-Alkylation using Alkyl Halides
This protocol is a generalized procedure and may require optimization for specific alkyl halides and substrates.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), sodium bicarbonate (NaHCO₃), or a sterically hindered organic base like 2,6-lutidine)[2][3][4]
-
Solvent (e.g., dimethylformamide (DMF), acetonitrile (CH₃CN), toluene, or an aqueous medium)[2][4][5][6]
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Water (deionized)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Silica gel for column chromatography (230-400 mesh)[5]
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen solvent (e.g., DMF or acetonitrile).
-
Addition of Base: Add the selected base (1.5-3.0 equivalents). For instance, potassium carbonate is a common and effective choice.[2]
-
Addition of Alkylating Agent: To the stirred suspension, add the alkyl halide (1.1-1.5 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 80°C to 120°C) and monitor the progress of the reaction by TLC.[1][4][5] The reaction time can vary from a few hours to overnight.
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate.[5][7]
-
Combine the organic layers and wash with water and then with saturated brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[5][7]
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-alkylated product.[5]
Data Presentation
Table 1: Representative Reaction Conditions for N-Alkylation of Amines
| Amine Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aniline | Benzyl alcohol | KOH | Toluene | 110 | 97 | [5] |
| 2-Aminopyridine | Benzyl alcohol | KOtBu | Neat | 120 | High Conversion | [1] |
| Imidazopyridine | 4-Methoxybenzyl chloride | K₂CO₃ | DMF | Room Temp. | - | [2] |
| Aniline | Benzyl bromide | NaHCO₃ | Water | 80 | High | [4] |
| N-Aryl-N-aminopyridinium salt | Hexyl iodide | Cs₂CO₃ | CH₃CN | 70 | 98 | [6] |
Note: The yields are as reported in the cited literature for the specific substrates and may vary for this compound.
Visualizations
Diagram 1: General Workflow for N-Alkylation
Caption: Workflow for the N-alkylation of this compound.
Diagram 2: Logical Relationship of Key Components
Caption: Key components and their roles in the N-alkylation reaction.
Conclusion
The provided protocol offers a robust starting point for the N-alkylation of this compound. Researchers should note that optimization of reaction conditions, including the choice of base, solvent, and temperature, may be necessary to achieve optimal yields for specific alkylating agents. The successful synthesis and purification of N-alkylated derivatives of this scaffold will enable the exploration of their potential in various drug discovery and development programs.
References
Application Notes and Protocols for the NMR Analysis of Benzyl-pyridin-2-ylmethyl-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-pyridin-2-ylmethyl-amine is a versatile building block in medicinal chemistry and materials science. Its structural features, combining a flexible benzyl group and a coordinating pyridinylmethyl moiety, make it a valuable ligand in catalysis and a key component in the synthesis of various biologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this compound. These application notes provide a detailed protocol for the ¹H and ¹³C NMR analysis of this compound, including data presentation and experimental workflows.
Data Presentation
The ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. The assignments are based on the analysis of spectra obtained in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Spectral Data of this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 8.56 | d | 1H | 4.8 | H-6' |
| 7.66 | td | 1H | 7.7, 1.8 | H-4' |
| 7.37 - 7.25 | m | 5H | - | Phenyl H-2, H-3, H-4, H-5, H-6 |
| 7.23 | d | 1H | 7.8 | H-3' |
| 7.17 | ddd | 1H | 7.5, 4.9, 1.2 | H-5' |
| 3.86 | s | 2H | - | CH₂-Ph |
| 3.84 | s | 2H | - | Py-CH₂ |
| 2.50 (broad) | s | 1H | - | NH |
Table 2: ¹³C NMR Spectral Data of this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 159.2 | C-2' |
| 149.3 | C-6' |
| 139.6 | C-1 |
| 136.6 | C-4' |
| 128.8 | C-2, C-6 |
| 128.5 | C-3, C-5 |
| 127.2 | C-4 |
| 122.2 | C-5' |
| 121.9 | C-3' |
| 54.4 | Py-CH₂ |
| 53.9 | CH₂-Ph |
Experimental Protocols
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is outlined below.
Sample Preparation
-
Compound Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Use a high-quality deuterated solvent. Deuterated chloroform (CDCl₃) is a suitable choice for this compound.
-
Concentration:
-
For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of CDCl₃.
-
For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
-
Sample Filtration: To remove any particulate matter that could affect the magnetic field homogeneity and spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectra to the residual solvent signal (for CDCl₃, δ ≈ 7.26 ppm for ¹H and δ ≈ 77.16 ppm for ¹³C).
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
For ¹H NMR:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64 scans.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): A range of -2 to 12 ppm is generally sufficient.
For ¹³C NMR:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 to 4096 scans, or more, depending on the sample concentration.
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A range of 0 to 200 ppm is appropriate.
Mandatory Visualizations
Chemical Structure and Numbering
The chemical structure of this compound with the numbering convention used for NMR assignments is shown below.
Caption: Chemical structure and atom numbering of this compound.
Experimental Workflow
The general workflow for the NMR analysis of this compound is depicted in the following diagram.
Caption: Workflow for NMR analysis.
Application Note: Mass Spectrometric Analysis of Benzyl-pyridin-2-ylmethyl-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the mass spectrometric analysis of Benzyl-pyridin-2-ylmethyl-amine (C13H14N2), a compound of interest in pharmaceutical and chemical research.[1] The document outlines a proposed fragmentation pathway under electrospray ionization (ESI) conditions, presents a comprehensive experimental protocol for sample analysis, and summarizes the expected mass-to-charge ratios (m/z) of key fragments in a structured table. This guide is intended to assist researchers in the identification and characterization of this compound and its metabolites.
Introduction
This compound is a secondary amine with a molecular weight of 198.26 g/mol and a monoisotopic mass of 198.1157 Da.[2] Understanding its behavior under mass spectrometric conditions is crucial for its detection and structural elucidation in various experimental settings. Mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), is a powerful tool for analyzing such compounds.[3] The fragmentation pattern of a molecule provides a unique fingerprint that can be used for its identification and for distinguishing it from related structures.
The fragmentation of amines in mass spectrometry is often dominated by alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[4] For secondary amines like this compound, cleavage of the C-N bond is also a prominent fragmentation pathway.[4] This application note proposes a fragmentation pathway based on these established principles.
Proposed Fragmentation Pathway
Under positive ion ESI, this compound is expected to be readily protonated to form the precursor ion [M+H]⁺ at m/z 199.1230. The subsequent fragmentation of this ion is proposed to occur via two primary pathways originating from the cleavage of the bonds adjacent to the secondary amine.
The primary fragmentation pathways are expected to be:
-
Pathway A: Cleavage of the benzyl C-N bond , leading to the formation of a benzyl cation (tropylium ion) at m/z 91.05 and a neutral fragment of pyridin-2-ylmethanamine.
-
Pathway B: Cleavage of the pyridinylmethyl C-N bond , resulting in the formation of a pyridin-2-ylmethyl cation at m/z 93.06 and a neutral benzylamine fragment.
-
Pathway C: A less common fragmentation could involve the loss of the entire benzyl group to form an ion at m/z 107.07.
These fragmentation patterns are consistent with the general principles of amine fragmentation in mass spectrometry.
Experimental Protocol
This protocol provides a general procedure for the analysis of this compound using a tandem mass spectrometer (e.g., triple quadrupole or ion trap) equipped with an ESI source.
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution with a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid facilitates protonation of the analyte.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V (optimize for maximal precursor ion intensity)
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 450 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Collision Gas: Argon
-
Collision Energy: 10 - 30 eV (optimize to achieve a good distribution of fragment ions)
3. Data Acquisition:
-
Acquire full scan mass spectra to identify the protonated molecule [M+H]⁺.
-
Perform product ion scans on the [M+H]⁺ precursor ion (m/z 199.12) to obtain the fragmentation pattern.
Data Presentation
The expected major fragment ions of this compound are summarized in the table below. The relative abundance of these ions will depend on the specific instrument conditions, particularly the collision energy.
| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Ion (m/z) | Neutral Loss |
| 199.12 ([M+H]⁺) | Tropylium ion | 91.05 | C7H8N2 |
| 199.12 ([M+H]⁺) | Pyridin-2-ylmethyl cation | 93.06 | C7H8N |
| 199.12 ([M+H]⁺) | [M+H - C7H7]⁺ | 107.07 | C7H7 |
Visualization of Fragmentation Pathway and Experimental Workflow
Caption: Proposed fragmentation pathway of this compound.
Caption: General experimental workflow for MS analysis.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | C13H14N2 | CID 795879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
Application Note: FT-IR Spectroscopy for the Characterization of Benzyl-pyridin-2-ylmethyl-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation, an FT-IR spectrum provides a unique molecular "fingerprint." This application note details the use of FT-IR spectroscopy for the characterization of Benzyl-pyridin-2-ylmethyl-amine, a compound of interest in pharmaceutical and coordination chemistry.[1] The key functional groups of this molecule, including the secondary amine, benzyl group, and pyridine ring, exhibit characteristic absorption bands in the mid-infrared region. This document provides an overview of these characteristic frequencies, a detailed protocol for sample analysis using Attenuated Total Reflectance (ATR)-FT-IR, and visual aids to facilitate understanding of the experimental workflow and spectral interpretation.
FT-IR Spectral Data and Interpretation
The FT-IR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups. The key absorption bands are summarized in Table 1. For comparative purposes, the table also includes the characteristic peaks of the related precursor molecules, benzylamine and 2-picolylamine.
Data Presentation
Table 1: FT-IR Characteristic Absorption Bands for this compound and Related Compounds
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | This compound (Expected) | Benzylamine (Observed) | 2-Picolylamine (Observed)[2] |
| Secondary Amine | N-H Stretch | 3500 - 3300 (one weak band) | ~3350 - 3310 | N/A (Primary Amine) | N/A (Primary Amine) |
| N-H Bend | 1650 - 1550 | ~1590 | 1619 | ~1600 | |
| C-N Stretch (Aliphatic) | 1250 - 1020 | ~1150 | ~1100 | ~1050 | |
| Primary Amine | N-H Stretch | 3400 - 3250 (two bands) | N/A | 3372, 3303 | ~3360, 3280 |
| N-H Scissoring | 1650 - 1580 | N/A | 1619 | ~1600 | |
| N-H Wag | 910 - 665 (broad) | N/A | ~830 | ~850 | |
| Aromatic Rings | C-H Stretch (Aromatic) | 3100 - 3000 | ~3060, 3030 | 3062, 3027 | ~3050 |
| (Benzene & Pyridine) | C=C/C=N Stretch | 1600 - 1450 (multiple bands) | ~1590, 1570, 1495, 1450 | 1605, 1495, 1454 | ~1590, 1475, 1435 |
| Methylene Group | C-H Stretch (Asymmetric) | ~2925 | ~2920 | ~2920 | ~2910 |
| C-H Stretch (Symmetric) | ~2855 | ~2850 | ~2850 | ~2845 | |
| C-H Bend (Scissoring) | ~1465 | ~1450 | ~1454 | ~1475 |
Note: Observed frequencies can be influenced by the sample state (e.g., neat liquid, solution) and intermolecular interactions.
Experimental Protocols
A detailed methodology for acquiring the FT-IR spectrum of this compound, a liquid at room temperature, is provided below. The Attenuated Total Reflectance (ATR) technique is recommended due to its minimal sample preparation requirements and ease of use for liquid samples.[3][4][5]
Protocol: ATR-FT-IR Analysis of this compound
1. Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).[6]
2. Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean and free of any residual contaminants.
-
Clean the crystal surface by wiping it with a soft, lint-free cloth dampened with a volatile solvent (e.g., isopropanol or ethanol).[6]
-
Allow the solvent to fully evaporate.
-
Acquire a background spectrum. This will account for atmospheric interferences (e.g., CO₂, water vapor) and any intrinsic instrumental signals.[6]
3. Sample Preparation and Application:
-
As this compound is a liquid, no extensive sample preparation is needed.[7]
-
Place a single drop of the neat liquid sample directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered.[7][8]
4. Sample Spectrum Acquisition:
-
Acquire the FT-IR spectrum of the sample.
-
Typical spectral range: 4000 cm⁻¹ to 400 cm⁻¹.
-
For an improved signal-to-noise ratio, co-add and average multiple scans (e.g., 16 or 32 scans).[6]
5. Data Processing and Cleaning:
-
The acquired sample spectrum will be automatically ratioed against the background spectrum, resulting in a transmittance or absorbance spectrum.
-
If necessary, apply baseline correction to account for any sloping baselines.
-
After analysis, thoroughly clean the ATR crystal. Wipe away the sample with a soft cloth and clean with an appropriate solvent (e.g., isopropanol) to prevent cross-contamination.[7]
Mandatory Visualization
FT-IR spectroscopy is an efficient and reliable method for the structural confirmation of this compound. The presence of a weak N-H stretch around 3310-3350 cm⁻¹, characteristic aromatic C-H and C=C/C=N stretching bands, and aliphatic C-H stretching bands provides strong evidence for the compound's identity. The provided ATR-FT-IR protocol offers a straightforward and rapid procedure for obtaining high-quality spectra, making it an invaluable tool for routine analysis in research and drug development settings.
References
- 1. lookchem.com [lookchem.com]
- 2. 2-Picolylamine(3731-51-9) IR Spectrum [m.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mt.com [mt.com]
- 5. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Single-Crystal X-ray Diffraction of Benzyl-pyridin-2-ylmethyl-amine Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, crystallization, and single-crystal X-ray diffraction analysis of metal complexes involving the ligand Benzyl-pyridin-2-ylmethyl-amine. The structural data obtained from these studies are crucial for understanding the coordination chemistry and potential applications of these complexes in areas such as catalysis and drug development. The protocols outlined below are designed to be a practical resource for researchers in these fields.
Application Notes
This compound is a versatile bidentate ligand that readily forms stable complexes with a variety of transition metals. The interest in these complexes stems from their potential biological activity and their utility as synthons in medicinal chemistry. The pyridine and benzyl moieties of the ligand allow for a range of steric and electronic modifications, which can fine-tune the properties of the resulting metal complexes.
In the context of drug development, metal complexes offer unique therapeutic opportunities due to their diverse coordination geometries, redox properties, and ability to interact with biological macromolecules. The structural analysis of this compound complexes by single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and overall molecular geometry. This data is invaluable for structure-activity relationship (SAR) studies, where the three-dimensional structure of a compound is correlated with its biological efficacy. Understanding these structural details can guide the design of more potent and selective therapeutic agents. For instance, the specific coordination environment of the metal ion can influence its reactivity and interaction with biological targets.
Experimental Protocols
I. Synthesis of this compound Ligand
This protocol describes a common method for the synthesis of the this compound ligand.
Materials:
-
2-Picolylamine (2-aminomethylpyridine)
-
Benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Imine Formation:
-
Dissolve 2-picolylamine (1 equivalent) in methanol in a round-bottom flask.
-
Add benzaldehyde (1 equivalent) dropwise to the solution while stirring at room temperature.
-
Continue stirring the mixture for 2-4 hours to form the Schiff base (imine). The reaction can be monitored by thin-layer chromatography (TLC).
-
-
Reduction to Amine:
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 12 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Remove the methanol using a rotary evaporator.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel if necessary.
-
II. Synthesis of Metal Complexes
This protocol provides a general procedure for the synthesis of metal complexes with the this compound ligand. The choice of metal salt and solvent may vary depending on the desired complex.
Materials:
-
This compound ligand
-
A suitable metal salt (e.g., CuCl₂, PtCl₂, etc.)
-
Ethanol or Methanol
-
Schlenk flask or round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the this compound ligand (1-2 equivalents) in ethanol or methanol in a flask.
-
In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent.
-
Slowly add the metal salt solution to the ligand solution while stirring.
-
The reaction mixture is typically stirred at room temperature or gently heated for several hours. The formation of a precipitate may indicate the formation of the complex.
-
The resulting solid complex can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
III. Single Crystal Growth
Growing single crystals of sufficient quality for X-ray diffraction is often the most challenging step. Several techniques can be employed.
Common Crystallization Techniques:
-
Slow Evaporation: Dissolve the complex in a suitable solvent or solvent mixture in a vial. Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the complex in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of a more volatile "anti-solvent" in which the complex is insoluble. The anti-solvent vapor will slowly diffuse into the complex solution, reducing its solubility and promoting crystallization.
-
Layering: Carefully layer a less dense solvent in which the complex is soluble onto a more dense solvent in which it is less soluble. The complex is dissolved in the bottom, denser layer. Slow diffusion at the interface can lead to crystal growth.
IV. Single-Crystal X-ray Diffraction Analysis
This protocol outlines the major steps involved in determining the crystal structure of a this compound complex once a suitable single crystal is obtained.
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).
Procedure:
-
Crystal Mounting:
-
Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.
-
Mount the crystal on a goniometer head using a suitable adhesive or cryo-loop.
-
-
Data Collection:
-
Center the crystal in the X-ray beam.
-
Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.
-
Based on the unit cell and symmetry, a data collection strategy is devised to collect a complete and redundant set of diffraction data.
-
Data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations. This process can take several hours.
-
-
Data Reduction and Structure Solution:
-
The raw diffraction data is processed to correct for experimental factors such as background scattering, absorption, and polarization.
-
The integrated intensities of the reflections are used to solve the crystal structure. This is typically achieved using direct methods or Patterson methods to determine the initial positions of the heavier atoms.
-
The remaining non-hydrogen atoms are located from difference Fourier maps.
-
-
Structure Refinement:
-
The atomic positions and thermal parameters are refined using a least-squares minimization procedure to improve the agreement between the observed and calculated structure factors.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final refined structure is validated using various crystallographic metrics.
-
Data Presentation
The following tables summarize representative crystallographic data for this compound and its metal complexes.
Table 1: Crystal Data and Structure Refinement for (E)-(benzylidene)(pyridin-2-ylmethyl)amine
| Parameter | Value[1] |
| Empirical formula | C₁₃H₁₂N₂ |
| Formula weight | 196.25 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 9.8029 (13) |
| b (Å) | 10.4175 (13) |
| c (Å) | 11.4984 (15) |
| β (°) | 115.138 (4) |
| Volume (ų) | 1063.0 (2) |
| Z | 4 |
| Temperature (K) | 147 |
| Wavelength (Å) | 0.71073 |
| R[F² > 2σ(F²)] | 0.045 |
| wR(F²) | 0.117 |
Table 2: Selected Bond Lengths and Angles for a Platinum(II) Complex
Complex: [Pt(CH₃)Cl(C₂₅H₂₃N₂P)] where the ligand is N-benzyl-N-(diphenylphosphanylmethyl)pyridin-2-amine[2][3]
| Bond | Length (Å) | Angle | Degrees (°) |
| Pt—N(pyridyl) | 2.135 (3) | N(pyridyl)—Pt—P | 94.78 (8) |
| Pt—P | 2.221 (1) | N(pyridyl)—Pt—Cl | 177.38 (8) |
| Pt—Cl | 2.378 (1) | P—Pt—Cl | 87.81 (4) |
| Pt—C(methyl) | 2.073 (4) | N(pyridyl)—Pt—C(methyl) | 82.7 (2) |
| P—Pt—C(methyl) | 177.0 (1) | ||
| Cl—Pt—C(methyl) | 94.6 (1) |
Visualizations
Caption: Experimental workflow for the structural analysis of this compound complexes.
Caption: Logical flow for the development of metal-based drugs using structural data.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl-pyridin-2-ylmethyl-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Benzyl-pyridin-2-ylmethyl-amine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the widely used reductive amination pathway.
Q1: My reductive amination reaction is showing a low yield. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of this compound via reductive amination can often be attributed to several factors. The primary areas to investigate are the formation of the imine intermediate, the choice and activity of the reducing agent, and the overall reaction conditions.
-
Incomplete Imine Formation: The equilibrium between 2-pyridinecarboxaldehyde, benzylamine, and the corresponding imine may not favor the product. This equilibrium can be shifted by removing water as it forms, for instance, by using a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.
-
Choice of Reducing Agent: A strong reducing agent, such as sodium borohydride, can prematurely reduce the starting 2-pyridinecarboxaldehyde to 2-pyridinemethanol, thus lowering the yield of the desired amine. It is often preferable to use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduces the iminium ion over the aldehyde.[1]
-
Reaction pH: The formation of the imine is typically favored under mildly acidic conditions (pH 4-5). If the pH is too low, the benzylamine will be protonated and thus non-nucleophilic. If the pH is too high, the aldehyde is not sufficiently activated for nucleophilic attack. The use of a small amount of acetic acid can catalyze imine formation.
-
Reaction Temperature: While some reductive aminations proceed well at room temperature, gentle heating may be required to drive the imine formation to completion, especially if sterically hindered reagents were being used. However, excessive heat can lead to side reactions.
Q2: I am observing significant amounts of over-alkylation, resulting in the formation of a tertiary amine. How can I minimize this side product?
A2: Over-alkylation occurs when the newly formed secondary amine, this compound, which is also nucleophilic, reacts further with 2-pyridinecarboxaldehyde and is subsequently reduced. To suppress this, you can:
-
Control Stoichiometry: Use a slight excess of benzylamine relative to 2-pyridinecarboxaldehyde. This ensures the aldehyde is consumed before it can react with the product.
-
Stepwise Procedure: First, allow the imine to form completely before adding the reducing agent. You can monitor the imine formation using techniques like TLC or NMR. Once the starting aldehyde is consumed, then introduce the reducing agent.
-
Choice of Reducing Agent: Using a less reactive reducing agent can sometimes mitigate over-alkylation.
Q3: My starting 2-pyridinecarboxaldehyde is being reduced to 2-pyridinemethanol. How can I prevent this?
A3: The reduction of the starting aldehyde is a common side reaction when using a strong, non-selective reducing agent. To prevent this:
-
Use a Milder Reducing Agent: As mentioned, sodium triacetoxyborohydride (NaBH(OAc)₃) is highly selective for the iminium ion over the aldehyde.[1]
-
Stepwise Addition: Ensure the imine is fully formed before introducing the reducing agent. This can be achieved by stirring the aldehyde and amine together for a period (e.g., 1-2 hours) before adding the reducing agent.[2]
Q4: I am having difficulty purifying the final product and removing unreacted benzylamine. What are the best practices?
A4: Benzylamine has a relatively high boiling point, which can make its removal by simple evaporation challenging. Effective purification strategies include:
-
Aqueous Acid Wash: this compound and unreacted benzylamine are basic and can be protonated. By dissolving the crude product in a water-immiscible organic solvent (like dichloromethane or ethyl acetate) and washing with a dilute aqueous acid solution (e.g., 1M HCl), the amines will move to the aqueous layer. The organic layer containing non-basic impurities can be discarded. Subsequently, basifying the aqueous layer with a base like sodium hydroxide and extracting with an organic solvent will recover the purified amines. The pKa of benzylammonium is around 9.3, while pyridinium ions are more acidic. A carefully controlled pH wash (around 7-8) might selectively extract the more basic benzylamine into the aqueous phase.
-
Column Chromatography: Flash column chromatography on silica gel is an effective method for purification. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can separate the product from starting materials and byproducts. To prevent streaking of the amine product on the acidic silica gel, it is common practice to add a small amount of a volatile base, such as triethylamine (e.g., 1%), to the eluent.[3]
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most common and efficient laboratory-scale method is a one-pot reductive amination of 2-pyridinecarboxaldehyde with benzylamine. This method is popular due to its operational simplicity and the availability of mild and selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃), which often leads to high yields.[4]
Q2: What are the potential side products in this synthesis?
A2: Besides the desired product, several side products can form:
-
2-pyridinemethanol: From the reduction of the starting aldehyde.
-
Dithis compound (tertiary amine): From the over-alkylation of the product.
-
Hydrobenzamide-type structures: From the self-condensation of the aldehyde and reaction with ammonia sources, though less common with primary amines like benzylamine.[5]
Q3: Which reducing agents can be used, and how do they compare?
A3: Several reducing agents can be employed for reductive amination, each with its advantages and disadvantages.
| Reducing Agent | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines/iminium ions; tolerates a wide range of functional groups; can be used in a one-pot procedure.[1][4] | Moisture sensitive; more expensive than other borohydrides. |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective; stable in weakly acidic conditions ideal for imine formation. | Highly toxic and generates toxic cyanide byproducts, requiring careful handling and disposal. |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Less selective; can reduce the starting aldehyde, especially if added too early. Requires careful control of reaction conditions. |
| Catalytic Hydrogenation (H₂/Pd-C) | "Green" method with high atom economy; effective for large-scale synthesis. | Requires specialized equipment (hydrogenator); may reduce other functional groups on the molecule. |
Q4: What are the key safety precautions for this synthesis?
A4: Standard laboratory safety practices should be followed.
-
Reagents: 2-Pyridinecarboxaldehyde can be an irritant. Benzylamine is corrosive. Handle these chemicals in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reducing Agents: Sodium borohydride and its derivatives react with water and protic solvents to release flammable hydrogen gas. Add these reagents in portions and quench the reaction carefully. Sodium cyanoborohydride is highly toxic and should be handled with extreme caution.
-
Solvents: Use of flammable organic solvents requires working in a well-ventilated area, away from ignition sources.
Experimental Protocols
Protocol: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a general procedure adapted from similar reductive aminations and is a good starting point for optimization.
Materials:
-
2-Pyridinecarboxaldehyde
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-pyridinecarboxaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous DCE or DCM (to a concentration of approximately 0.1-0.2 M).
-
Add benzylamine (1.0-1.2 eq) to the solution and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) to the mixture in one portion.
-
Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-24 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice more with the organic solvent.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes, with 1% triethylamine added to the eluent).
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Reducing Agent | NaBH(OAc)₃ | NaBH₄ | H₂/Pd-C | NaBH(OAc)₃ generally provides higher yields and cleaner reactions on a lab scale due to its selectivity.[4] |
| Solvent | Dichloromethane (DCM) | 1,2-Dichloroethane (DCE) | Tetrahydrofuran (THF) | DCM and DCE are commonly used and effective. THF is also a suitable aprotic solvent. |
| Amine Equivalents | 1.0 eq | 1.2 eq | 1.5 eq | Using a slight excess (1.1-1.2 eq) of the amine can help drive the imine formation to completion and minimize over-alkylation. |
| Temperature | 0 °C to Room Temp | Room Temperature | 40 °C | Room temperature is often sufficient. Gentle heating may increase the rate of imine formation but can also promote side reactions. |
Note: The table above provides a qualitative comparison of common reaction parameters. Optimal conditions should be determined experimentally.
Visualizations
References
- 1. Easy P2P reductive amination with NaBH(OAc)3 , Hive Novel Discourse [chemistry.mdma.ch]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 5. ias.ac.in [ias.ac.in]
Technical Support Center: Purification of Crude Benzyl-pyridin-2-ylmethyl-amine by Column Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude Benzyl-pyridin-2-ylmethyl-amine by column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography purification of this compound in a question-and-answer format.
Issue 1: Product is Tailing or Streaking on the Column
-
Question: My this compound product is streaking down the column, leading to poor separation and mixed fractions. What is causing this and how can I fix it?
-
Answer: Tailing or streaking of basic compounds like your amine is a common issue when using standard silica gel. The acidic nature of silica gel interacts strongly with the basic amine, causing it to move unevenly down the column.[1][2] To resolve this, you can:
-
Deactivate the Silica Gel: Add a small percentage of a basic modifier, such as triethylamine (TEA) or ammonia, to your mobile phase (eluent).[1] A common starting point is 0.5-2% TEA in your eluent system. This will neutralize the acidic sites on the silica gel, allowing your compound to elute more symmetrically.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a commercially available deactivated silica gel.[2]
-
Issue 2: Poor Separation Between the Product and Impurities
-
Question: I'm having trouble separating my desired product from impurities, particularly unreacted starting materials like benzylamine or the intermediate imine. How can I improve the resolution?
-
Answer: Achieving good separation requires optimizing the mobile phase.
-
Adjusting Polarity: The key is to find a solvent system where your product and impurities have different affinities for the stationary phase, reflected in their Rf (retardation factor) values on a TLC plate.
-
For this compound, a good starting point for your mobile phase is a mixture of a non-polar solvent like hexane or dichloromethane (DCM) and a polar solvent like ethyl acetate (EtOAc) or methanol (MeOH).
-
If the spots are too close together, you need to adjust the polarity. If the spots are high up on the TLC plate (high Rf), your eluent is too polar. Decrease the amount of the polar solvent. If the spots are at the bottom of the plate (low Rf), increase the polarity.
-
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be very effective. Start with a less polar solvent system to elute less polar impurities, and gradually increase the polarity to elute your product and then more polar impurities.[3]
-
Issue 3: Low or No Recovery of the Product
-
Question: I've run my column, but I have a very low yield of my purified product. Where could my compound have gone?
-
Answer: Low recovery can be due to several factors:
-
Irreversible Adsorption: The product may be too strongly adsorbed to the silica gel, especially if the silica was not deactivated. If you suspect this, try flushing the column with a very polar solvent system, such as 10% methanol in dichloromethane with 2% triethylamine.
-
Compound Instability: The compound may be degrading on the acidic silica gel. You can test for this by spotting your crude material on a TLC plate, letting it sit for an hour, and then running the TLC to see if new spots have appeared.[3] If degradation is observed, using a deactivated stationary phase is crucial.
-
Improper Fraction Collection: Your product may have eluted in fractions you did not expect. It is important to monitor the elution closely using TLC analysis of the collected fractions.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting solvent system for the column chromatography of this compound?
-
A1: Based on similar structures, a good starting point for TLC analysis and column chromatography would be a mixture of dichloromethane (DCM) and methanol (MeOH), or ethyl acetate (EtOAc) and hexane. For example, a system of 90:10 DCM:MeOH has been used for a similar benzylamine derivative.[4] You should always optimize the solvent system using TLC first to achieve an Rf value of approximately 0.2-0.4 for your product.
-
-
Q2: How much crude material can I load onto my column?
-
A2: The loading capacity depends on the difficulty of the separation. A general rule of thumb is to use a silica gel to crude material ratio of 30:1 to 100:1 by weight. For difficult separations, a higher ratio is recommended.
-
-
Q3: Should I use wet or dry loading of my sample?
-
A3: Dry loading is often preferred for amines to ensure a narrow band at the start of the chromatography, which leads to better separation.[5] To do this, dissolve your crude product in a minimal amount of a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the column.
-
-
Q4: What are the potential impurities I should be looking for?
-
A4: If your this compound was synthesized via reductive amination of benzaldehyde and 2-aminomethylpyridine, common impurities could include:
-
Unreacted benzaldehyde
-
Unreacted 2-aminomethylpyridine
-
The intermediate imine
-
Over-alkylated products
-
By-products from the reducing agent
-
-
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology. The solvent system and other parameters should be optimized based on TLC analysis of your crude material.
1. Preparation of the Column:
-
Select an appropriate size glass column based on the amount of crude material.
-
Secure the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent. For amines, it is recommended to use a solvent system containing 0.5-2% triethylamine (e.g., Hexane/Ethyl Acetate/Triethylamine 80:18:2).
-
Pour the slurry into the column, gently tapping the column to ensure even packing without air bubbles.
-
Add a layer of sand on top of the packed silica gel.
2. Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to the solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
Carefully add the silica-adsorbed sample to the top of the prepared column.
3. Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Begin eluting the column, collecting fractions in test tubes or other suitable containers.
-
If using a gradient elution, start with a low polarity mobile phase and gradually increase the polarity by increasing the percentage of the more polar solvent.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
4. Product Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Table 1: Example Solvent Systems for TLC and Column Chromatography
| Solvent System (v/v/v) | Typical Application | Expected Rf Range (Product) |
| Hexane:Ethyl Acetate:Triethylamine (80:18:2) | Initial trial for non-polar to moderately polar amines. | 0.2 - 0.4 |
| Dichloromethane:Methanol:Triethylamine (95:4:1) | For more polar amines. | 0.2 - 0.4 |
| Dichloromethane:Methanol (9:1) | A literature-derived starting point for similar compounds.[4] | ~0.48 |
Visualizations
Caption: Workflow for troubleshooting the purification of this compound.
References
troubleshooting common side reactions in Benzyl-pyridin-2-ylmethyl-amine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Benzyl-pyridin-2-ylmethyl-amine. The information is tailored for researchers, scientists, and professionals in drug development.
Synthesis Overview
The synthesis of this compound can be primarily achieved through two common routes: Reductive Amination and N-Benzylation. This guide will cover troubleshooting for both methodologies.
Caption: Synthetic routes to this compound.
Route 1: Reductive Amination of 2-Pyridinecarboxaldehyde with Benzylamine
This method involves the condensation of 2-pyridinecarboxaldehyde and benzylamine to form a Schiff base (imine), which is then reduced to the target secondary amine.
Troubleshooting Guide and FAQs
Q1: My reaction shows low conversion, and I still have significant amounts of starting materials (2-pyridinecarboxaldehyde and benzylamine). What could be the issue?
A1: Low conversion is often due to incomplete imine formation. The equilibrium between the reactants and the imine may not favor the product.
-
Solution 1: Water Removal. The condensation reaction produces water. Removing this water will drive the equilibrium towards the imine. This can be achieved by using dehydrating agents like anhydrous magnesium sulfate (MgSO₄) or molecular sieves.
-
Solution 2: pH Adjustment. The rate of imine formation is pH-dependent. A slightly acidic medium (pH 4-6) can catalyze the reaction. This can be achieved by adding a catalytic amount of a weak acid like acetic acid.
-
Solution 3: Pre-formation of the Imine. Stir the aldehyde and amine together for a period (e.g., 1-2 hours) before adding the reducing agent to ensure maximum imine formation.[1]
Q2: I am observing a significant amount of an intermediate in my crude product. How can I identify and reduce it?
A2: The most common intermediate is the unreduced Schiff base (imine). Its presence indicates an issue with the reduction step.
-
Identification: The imine can be identified by ¹H NMR spectroscopy by the characteristic chemical shift of the imine proton (-CH=N-).
-
Solution 1: Choice of Reducing Agent. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are effective for reducing imines in the presence of aldehydes.[2] Sodium borohydride (NaBH₄) can also be used, but it's best to add it after the imine has formed, as it can also reduce the starting aldehyde.[2]
-
Solution 2: Reaction Time and Temperature. Ensure the reaction is stirred for a sufficient time at an appropriate temperature to allow for complete reduction. Monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is recommended.
Q3: My final product is contaminated with benzyl alcohol. Why is this happening and how can I prevent it?
A3: The formation of benzyl alcohol can occur if the reducing agent reduces the starting 2-pyridinecarboxaldehyde. This is more likely with stronger reducing agents or if the imine formation is slow.
-
Solution: Use a milder reducing agent that is more selective for the imine over the aldehyde, such as sodium triacetoxyborohydride.[2] Also, ensuring complete imine formation before adding the reducing agent can minimize this side reaction.
| Side Product | Potential Cause | Recommended Solution | Typical Yield Impact |
| Unreacted 2-Pyridinecarboxaldehyde | Incomplete reaction | Increase reaction time, consider gentle heating. | Moderate to High |
| Unreacted Benzylamine | Incomplete reaction or excess used | Use stoichiometric amounts or purify via acid-base extraction. | Low to Moderate |
| Schiff Base (Imine) Intermediate | Incomplete reduction | Use a more effective reducing agent (e.g., NaBH(OAc)₃), increase reaction time. | High |
| Benzyl alcohol | Reduction of starting aldehyde | Use a milder reducing agent, ensure complete imine formation before reduction. | Moderate |
Experimental Protocol: Reductive Amination
-
Imine Formation: In a round-bottom flask, dissolve 2-pyridinecarboxaldehyde (1.0 eq) and benzylamine (1.0-1.2 eq) in a suitable solvent like methanol or dichloromethane. Add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aldehyde.
-
Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Caption: Troubleshooting workflow for reductive amination.
Route 2: N-Benzylation of 2-(Aminomethyl)pyridine
This route involves the direct alkylation of the primary amine, 2-(aminomethyl)pyridine, with a benzyl halide (e.g., benzyl bromide or benzyl chloride).
Troubleshooting Guide and FAQs
Q1: My reaction is producing a significant amount of a higher molecular weight byproduct. What is it and how can I avoid it?
A1: This is likely the result of over-alkylation, leading to the formation of the tertiary amine, dibenzyl(pyridin-2-ylmethyl)amine.
-
Solution 1: Control Stoichiometry. Use a slight excess of the starting amine, 2-(aminomethyl)pyridine, relative to the benzyl halide. This will increase the probability of the benzyl halide reacting with the primary amine rather than the secondary amine product.
-
Solution 2: Slow Addition. Add the benzyl halide dropwise to the reaction mixture containing the amine and a base. This maintains a low concentration of the alkylating agent, disfavoring the second alkylation.
-
Solution 3: Lower Temperature. Running the reaction at a lower temperature can sometimes improve selectivity by slowing down the rate of the second alkylation more than the first.
Q2: The reaction is sluggish and gives a low yield. How can I improve the reaction rate?
A2: Sluggish reactions in N-benzylation are often due to an insufficiently strong base or a non-optimal solvent.
-
Solution 1: Choice of Base. A suitable base is required to deprotonate the amine, making it a better nucleophile. Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). For a more reactive system, a stronger base like sodium hydride (NaH) can be used, but with caution.
-
Solution 2: Solvent Selection. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are generally effective for this type of reaction as they can solvate the cation of the base and do not interfere with the nucleophile.
-
Solution 3: Activating the Benzyl Halide. If using benzyl chloride, switching to the more reactive benzyl bromide can increase the reaction rate.
Q3: How can I effectively remove unreacted 2-(aminomethyl)pyridine from my final product?
A3: Unreacted starting amine can often be removed through purification.
-
Solution 1: Acid-Base Extraction. Since both the starting material and the product are basic, a simple acid wash may not be sufficient. However, careful pH adjustment during extraction can sometimes exploit the slight pKa differences.
-
Solution 2: Column Chromatography. This is a very effective method for separating the desired secondary amine from the more polar primary amine starting material. A gradient elution on silica gel is typically successful.
| Side Product/Issue | Potential Cause | Recommended Solution | Typical Yield Impact |
| Dibenzyl(pyridin-2-ylmethyl)amine | Over-alkylation | Use a slight excess of the starting amine, slow addition of benzyl halide. | High |
| Low Conversion | Insufficiently strong base, non-optimal solvent | Use a stronger base (e.g., K₂CO₃), switch to a polar aprotic solvent (e.g., DMF). | High |
| Unreacted 2-(Aminomethyl)pyridine | Incomplete reaction | Increase reaction time or temperature, purify by column chromatography. | Moderate |
Experimental Protocol: N-Benzylation
-
Reaction Setup: To a solution of 2-(aminomethyl)pyridine (1.2 eq) and potassium carbonate (2.0 eq) in dimethylformamide (DMF), add benzyl bromide (1.0 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature overnight. The progress of the reaction can be monitored by TLC.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Troubleshooting workflow for N-benzylation.
References
Technical Support Center: Optimization of Reaction Conditions for Benzyl-pyridin-2-ylmethyl-amine Derivatives
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and optimized protocols for the synthesis of Benzyl-pyridin-2-ylmethyl-amine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common and efficient method for synthesizing this compound derivatives?
A1: The most prevalent method is the reductive amination of a substituted benzaldehyde with 2-(aminomethyl)pyridine. This reaction typically involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. This approach is often preferred due to its high selectivity and efficiency.[1] Alternative methods include the direct N-alkylation of 2-(aminomethyl)pyridine with a benzyl halide, though this can sometimes lead to over-alkylation.[2][3]
Q2: My reductive amination reaction is suffering from low yield. What are the common causes and how can I troubleshoot this?
A2: Low yields are a frequent issue and can stem from several factors.[4] A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials : Ensure the aldehyde, amine, and solvent are pure and anhydrous.[5] Impurities in the aldehyde or water in the solvent can lead to side reactions or deactivate the reducing agent.
-
Reagent Activity : The reducing agent (e.g., Sodium triacetoxyborohydride) can degrade upon exposure to moisture. Use a fresh bottle or a properly stored reagent.
-
Incomplete Reaction : The reaction may not have reached completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.[4] If starting materials persist, consider extending the reaction time or moderately increasing the temperature.[6]
-
Suboptimal Temperature : While many reductive aminations proceed at room temperature, some sterically hindered or electronically deactivated substrates may require gentle heating (e.g., 40-60 °C) to improve reaction rates.[7][8]
-
Degradation of Product : The pyridine nitrogen can be sensitive to overly acidic conditions during workup. Ensure any aqueous washes are not excessively acidic if your product shows sensitivity.[6]
Q3: I am observing a significant amount of a dibenzylated byproduct, N,N-dithis compound. How can I prevent this?
A3: The formation of a tertiary amine via over-alkylation is a known side reaction.[3] To minimize it:
-
Control Stoichiometry : Use a strict 1:1 molar ratio of the benzaldehyde to the 2-(aminomethyl)pyridine. Using a slight excess of the amine (e.g., 1.1 equivalents) can sometimes help outcompete the secondary amine product for the aldehyde.
-
Slow Addition : Instead of adding all the benzaldehyde at once, consider adding it slowly to the reaction mixture containing the amine and the reducing agent. This keeps the concentration of the aldehyde low, favoring the reaction with the more abundant primary amine.
Q4: What are the most effective methods for purifying this compound derivatives?
A4: Purification strategies depend on the scale and nature of impurities.
-
Column Chromatography : This is the most common method.[4] Use silica gel with a gradient eluent system, typically starting with a non-polar solvent (like hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate.[6] Adding a small amount of triethylamine (~0.5-1%) to the eluent can prevent the product from tailing on the silica gel.
-
Acid-Base Extraction : Since the product is basic, it can be separated from non-basic impurities. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane) and extract with dilute acid (e.g., 1M HCl). The aqueous layer, now containing the protonated amine, can be washed with an organic solvent, then basified (e.g., with NaOH or NaHCO₃) and re-extracted with the organic solvent.
-
Distillation : For non-polar derivatives, distillation under reduced pressure can be an effective purification method, sometimes after treating the crude product with an alkali metal compound to remove specific impurities.[9]
Data Presentation: Optimizing Reaction Parameters
The choice of reagents and conditions significantly impacts reaction outcomes. The tables below summarize key parameters for the reductive amination synthesis.
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Typical Solvent | Acidity | Key Advantages | Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Mildly Acidic | High selectivity for imines over aldehydes/ketones; tolerant of many functional groups. | Moisture-sensitive; releases acetic acid. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Requires mild acid (e.g., AcOH) to facilitate imine formation. | Effective and economical.[1] | Highly toxic (releases HCN gas in strong acid); use in a well-ventilated fume hood is critical. |
| 5-ethyl-2-methylpyridine borane (PEMB) | Methanol (MeOH) / Acetic Acid | Mildly Acidic | Stable, mild, and effective for a range of aldehydes and ketones.[8] | Less common commercially than borohydrides. |
Table 2: Representative Effect of Solvent and Temperature on Yield
| Entry | Aldehyde Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | DCM | 25 (Room Temp) | 12 | 92 |
| 2 | 4-Nitrobenzaldehyde | THF | 25 (Room Temp) | 24 | 75 |
| 3 | 4-Nitrobenzaldehyde | DCE | 50 | 8 | 88 |
| 4 | 2-Methoxybenzaldehyde | MeOH | 25 (Room Temp) | 24 | 65 |
| 5 | 2-Methoxybenzaldehyde | MeOH | 60 | 12 | 81 |
Note: Data are representative and intended for comparison. Actual results will vary based on specific substrates and precise conditions.
Detailed Experimental Protocol
General Protocol for Reductive Amination Synthesis of N-Benzyl-N-(pyridin-2-ylmethyl)amine
Materials:
-
2-(Aminomethyl)pyridine (1.0 eq)
-
Substituted Benzaldehyde (1.05 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-(aminomethyl)pyridine (1.0 eq) and anhydrous dichloromethane.
-
Stir the solution at room temperature and add the substituted benzaldehyde (1.05 eq). Stir for 20-30 minutes to allow for initial imine formation.
-
Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may gently effervesce.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent system with 0.5% triethylamine). The reaction is typically complete within 4-16 hours.
-
Once the starting materials are consumed, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the pure this compound derivative.
Visualizations
Reaction Workflow
The following diagram illustrates the general synthetic pathway for the formation of the target compounds via reductive amination.
Caption: General reaction scheme for reductive amination.
Troubleshooting Logic
This workflow provides a logical sequence of steps to diagnose and resolve low reaction yields.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
Technical Support Center: Benzyl-pyridin-2-ylmethyl-amine Solutions
This technical support center provides guidance on the stability and storage of Benzyl-pyridin-2-ylmethyl-amine solutions for researchers, scientists, and drug development professionals. The information is based on general knowledge of aromatic amines and pyridine derivatives, as specific stability data for this compound is not extensively available in public literature.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
A1: To ensure the integrity of your this compound solutions, it is recommended to store them in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to air and moisture. For long-term storage, refrigeration (2-8 °C) is advisable. The solutions should be protected from light to minimize photodegradation. Avoid storing near incompatible substances such as strong oxidizing agents.
Q2: What signs of degradation should I look for in my this compound solution?
A2: Visual indicators of degradation can include a change in color (e.g., development of a yellow or brown tint), the formation of precipitates, or a change in clarity. Any noticeable alteration from the solution's initial appearance should be considered a potential sign of degradation, and the solution should be re-analyzed for purity before use.
Q3: In which solvents is this compound expected to be stable?
A3: While specific data is limited, compounds of this class generally exhibit better stability in aprotic organic solvents such as acetonitrile, and tetrahydrofuran (THF) compared to protic solvents like alcohols, which can participate in degradation reactions. Aqueous solutions, particularly at non-neutral pH, may be more susceptible to hydrolysis. Stability in any new solvent system should be experimentally verified.
Q4: How does pH affect the stability of this compound solutions?
A4: The stability of amine-containing compounds can be highly pH-dependent. Both acidic and basic conditions can potentially lead to degradation through hydrolysis or other mechanisms. It is crucial to buffer aqueous solutions to a stable pH range, which should be determined experimentally. Generally, a pH close to neutral is a good starting point for stability studies.
Troubleshooting Guides
Issue 1: Unexpected Results or Loss of Compound Activity
-
Possible Cause: Degradation of the this compound solution.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the solution has been stored according to the recommendations (cool, dark, tightly sealed).
-
Visual Inspection: Check for any changes in color or the presence of particulates.
-
Purity Analysis: Re-analyze the purity of the solution using a suitable analytical method, such as HPLC-UV. Compare the chromatogram to that of a freshly prepared standard.
-
pH Measurement: If it is an aqueous solution, measure the pH to ensure it has not shifted.
-
Prepare Fresh Solution: If degradation is suspected, prepare a fresh solution from solid material and repeat the experiment.
-
Issue 2: Inconsistent Results Between Experiments
-
Possible Cause: Inconsistent solution stability or handling.
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Ensure that the solvent, concentration, and preparation method are consistent for every experiment.
-
Minimize Freeze-Thaw Cycles: If the solution is stored frozen, aliquot it into smaller, single-use volumes to avoid repeated freezing and thawing.
-
Control Exposure to Light and Air: During handling, minimize the solution's exposure to ambient light and air. Use amber vials and work efficiently.
-
Evaluate Solvent Purity: Ensure the solvent used for preparing the solution is of high purity and free from contaminants that could promote degradation.
-
Stability Data Summary
The following table summarizes the expected stability of this compound solutions under various conditions based on general chemical principles for similar compounds. Note: This is a representative table and not based on experimentally verified data for this specific compound.
| Condition | Solvent | Temperature | Duration | Expected Stability | Potential Degradants |
| Hydrolytic | 0.1 N HCl | 60 °C | 24 hours | Low | Acid-catalyzed hydrolysis products |
| Water (pH 7) | 60 °C | 24 hours | Moderate | Hydrolysis products | |
| 0.1 N NaOH | 60 °C | 24 hours | Low | Base-catalyzed hydrolysis products | |
| Oxidative | 3% H₂O₂ | Room Temp | 24 hours | Low | N-oxides, other oxidation products |
| Photolytic | Acetonitrile | UV/Vis Light | 24 hours | Moderate to Low | Photodegradation products |
| Thermal | Solid State | 80 °C | 7 days | High | Thermally induced degradation products |
| Thermal | Acetonitrile | 60 °C | 7 days | Moderate to High | Solvated degradation products |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
0.1 N Hydrochloric acid
-
0.1 N Sodium hydroxide
-
3% Hydrogen peroxide
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the solution at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the solution at 60 °C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose a solution of the compound in acetonitrile to UV/Vis light in a photostability chamber for 24 hours. A control sample should be kept in the dark.
-
Thermal Degradation: Heat the solid compound at 80 °C for 7 days. Also, heat a solution of the compound in acetonitrile at 60 °C for 7 days.
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an untreated control solution.
Visualizations
Caption: A logical workflow for troubleshooting stability-related issues.
Caption: Plausible degradation pathways for this compound.
Technical Support Center: Scale-up Synthesis of Benzyl-pyridin-2-ylmethyl-amine
Welcome to the technical support center for the scale-up synthesis of Benzyl-pyridin-2-ylmethyl-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for a successful and efficient synthesis at scale.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent industrial approach is the reductive amination of either 2-pyridinecarboxaldehyde with benzylamine or benzaldehyde with 2-picolylamine (2-aminomethylpyridine). The reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.
Q2: Which reducing agents are recommended for the scale-up of this reductive amination?
A2: For large-scale synthesis, common choices include sodium borohydride (NaBH₄) due to its cost-effectiveness and catalytic hydrogenation (e.g., using Palladium on Carbon, Pd/C) which is an atom-economical and "green" option. Sodium triacetoxyborohydride (STAB) is also an effective but often more expensive option for large-scale work.
Q3: What are the critical process parameters to monitor and control during the scale-up?
A3: Key parameters include temperature, reaction time, and the rate of addition of the reducing agent. Exothermic reactions are a significant concern, especially during the reduction step, and require careful temperature management. The formation of the imine should be monitored for completion before the reduction is initiated to maximize yield.
Q4: What are the most common impurities or by-products encountered during the scale-up synthesis?
A4: Common impurities include over-alkylated tertiary amines, unreacted starting materials, and the alcohol by-product from the reduction of the starting aldehyde. The formation of these can be minimized by careful control of stoichiometry and reaction conditions.
Q5: How can the final product be purified on a large scale?
A5: Purification at scale is typically achieved through distillation under reduced pressure. If the product or impurities are not amenable to distillation, crystallization of a salt form (e.g., hydrochloride salt) can be an effective purification strategy.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | - Incomplete imine formation. - Degradation of the reducing agent. - Inefficient reduction of the imine. - Product loss during work-up. | - Monitor imine formation by TLC or spectroscopy before adding the reducing agent. - Ensure the reducing agent is fresh and added under inert atmosphere if necessary. - Optimize reaction temperature and time for the reduction step. - Adjust pH during aqueous work-up to ensure the amine is in its free base form before extraction. |
| Formation of Tertiary Amine By-product | - Over-alkylation of the desired secondary amine. | - Use a stoichiometric amount of the amine and aldehyde. - Slowly add the aldehyde to the amine solution to maintain a low concentration of the aldehyde. |
| Presence of Alcohol By-product | - Reduction of the starting aldehyde by the reducing agent. | - Choose a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride. - Ensure complete imine formation before adding a less selective reducing agent like sodium borohydride. |
| Difficulties in Product Isolation | - Emulsion formation during aqueous work-up. - High water solubility of the product. | - Add brine to the aqueous layer to break emulsions. - Perform multiple extractions with an appropriate organic solvent. - Consider converting the amine to a salt to facilitate isolation by precipitation. |
| Product Discoloration | - Presence of impurities. - Air oxidation. | - Purify the product by vacuum distillation or recrystallization. - Handle and store the final product under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Representative Scale-Up Protocol for Reductive Amination using Sodium Borohydride
This protocol describes the synthesis of this compound from 2-pyridinecarboxaldehyde and benzylamine.
Materials and Equipment:
-
2-Pyridinecarboxaldehyde
-
Benzylamine
-
Methanol (MeOH)
-
Sodium Borohydride (NaBH₄)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Large-scale reaction vessel with overhead stirring, temperature control, and addition funnel
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Imine Formation:
-
In a suitable reaction vessel, dissolve 2-pyridinecarboxaldehyde (1.0 eq) in methanol (5-10 volumes).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add benzylamine (1.0-1.1 eq) to the solution while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction for the disappearance of the aldehyde by TLC or GC.
-
-
Reduction:
-
Once imine formation is complete, cool the reaction mixture back to 0-5 °C.
-
In a separate flask, prepare a solution or slurry of sodium borohydride (1.0-1.5 eq) in a small amount of methanol.
-
Slowly add the sodium borohydride solution/slurry to the reaction mixture, ensuring the internal temperature does not exceed 15 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
-
Work-up and Isolation:
-
Carefully quench the reaction by the slow addition of water, followed by acidification with 2M HCl to a pH of ~2.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Wash the aqueous solution with ethyl acetate to remove any non-basic organic impurities.
-
Basify the aqueous layer to a pH of >12 with a concentrated NaOH solution.
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow oil.
-
Comparative Data for Reducing Agents
| Reducing Agent | Typical Solvent | Reaction Temperature (°C) | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 - 25 | Cost-effective, readily available. | Can reduce aldehydes, requires careful temperature control. |
| Catalytic Hydrogenation (Pd/C, H₂) | Methanol, Ethanol, Ethyl Acetate | 25 - 50 | Atom economical, clean work-up. | Requires specialized high-pressure equipment, catalyst can be a fire hazard. |
| Sodium Triacetoxyborohydride (STAB) | Dichloromethane, 1,2-Dichloroethane | 0 - 25 | High selectivity for imines over aldehydes. | More expensive, generates acetic acid by-product. |
Visualizations
Caption: Experimental workflow for the scale-up synthesis of this compound.
Technical Support Center: Catalyst Poisoning in Reactions with Benzyl-pyridin-2-ylmethyl-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning in reactions involving Benzyl-pyridin-2-ylmethyl-amine. The inherent Lewis basicity of the pyridine nitrogen in this molecule can lead to significant catalyst deactivation, impacting reaction efficiency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why are catalytic reactions involving this compound prone to low conversion rates?
A1: The primary challenge arises from the Lewis basic nitrogen atom within the pyridine ring of this compound. This nitrogen can strongly coordinate to the transition metal center (commonly palladium or platinum) of the catalyst. This coordination can form stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting or slowing down the catalytic cycle.[1] This phenomenon is a well-documented issue for 2-substituted pyridines, often referred to as the "2-pyridyl problem".[1][2]
Q2: What are the primary mechanisms of catalyst deactivation in these reactions?
A2: The main pathways for catalyst deactivation when using this compound or similar pyridine-containing compounds include:
-
Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the metal center and preventing the coordination of reactants or inhibiting key steps in the catalytic cycle, such as oxidative addition or reductive elimination.[1]
-
Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, especially at higher concentrations or elevated temperatures.[1]
-
Catalyst Decomposition: Under certain reaction conditions, the active catalyst (e.g., Pd(0)) can decompose into inactive palladium black.[1]
Q3: Besides the pyridine nitrogen, what other common impurities can poison the catalyst?
A3: Common catalyst poisons that can be introduced through reagents or solvents include:
-
Sulfur Compounds: Thiols, sulfides, and thiophenes are potent poisons for many transition metal catalysts, especially those used in hydrogenation reactions like palladium, platinum, and nickel.[3] Sulfur strongly adsorbs to the catalyst's active sites, blocking them.[3]
-
Halides: Halide ions can negatively impact catalyst performance.
-
Water and Oxygen: In catalytic reductive aminations, the presence of water can hydrolyze the imine intermediate.[4] Oxygen can also oxidize and deactivate catalysts like Pd(0).[5]
Q4: How can I minimize catalyst poisoning by the pyridine nitrogen in this compound?
A4: Several strategies can be employed to mitigate this issue:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[1][6] These ligands can sterically hinder the coordination of the pyridine nitrogen to the metal center.[6]
-
Use of Pre-catalysts: Utilizing a well-defined palladium pre-catalyst can ensure the efficient generation of the active catalytic species.[1]
-
Reaction Conditions: Optimizing the temperature is crucial. While higher temperatures can sometimes overcome the activation energy, excessive heat can lead to catalyst decomposition.[5][6]
Q5: Is it possible to regenerate a catalyst that has been poisoned in a reaction with this compound?
A5: Yes, catalyst regeneration is often possible, depending on the nature of the poison and the catalyst. For palladium on carbon (Pd/C) catalysts deactivated by pyridine derivatives, regeneration can sometimes be achieved by washing with solvents to remove adsorbed species.[7] In cases of sulfur poisoning, oxidative treatments have been shown to be effective.[8] A general approach for regenerating a Pd/C catalyst could involve washing with a solvent mixture (e.g., chloroform and glacial acetic acid) followed by drying.[7]
Troubleshooting Guide
Issue: Low or No Conversion
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning by Pyridine Nitrogen | 1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands such as XPhos or SPhos.[1] 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure efficient generation of the active catalytic species.[1] 3. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may overcome partial deactivation.[1] |
| Presence of Impurities (e.g., Sulfur) | 1. Purify Reagents and Solvents: Ensure all starting materials, including this compound, and solvents are of high purity and free from sulfur compounds. 2. Use a Guard Bed: For reactions sensitive to sulfur, passing reagents through a guard bed of a material like zinc oxide can remove sulfur impurities. |
| Suboptimal Reaction Conditions | 1. Optimize Temperature: Systematically screen a range of temperatures. Lower temperatures may reduce catalyst decomposition, while higher temperatures might be needed to overcome the activation energy.[5][6] 2. Solvent Selection: Ensure all reagents are fully soluble in the chosen solvent.[4] For cross-coupling reactions, a mixture of an organic solvent and water may need optimization.[5] 3. Degas the Reaction Mixture: Thoroughly degas the solvent and reaction mixture to remove oxygen, which can deactivate the catalyst.[5] |
| Inefficient Imine/Enamine Formation (in Reductive Amination) | 1. Control pH: Imine formation is typically favored under slightly acidic conditions (pH 4-5).[4] 2. Remove Water: Use anhydrous solvents and consider adding a dehydrating agent to shift the equilibrium towards imine formation.[4] |
Quantitative Data on Catalyst Regeneration
The following table presents data on the regeneration of a palladium/carbon catalyst after being deactivated in a reaction involving a pyridine derivative (2-chloropyridine). This illustrates the potential for recovering catalytic activity.
| Catalyst State | Reaction Time (h) | Reaction Temperature (°C) | Product Yield (%) | Recovery of Initial Activity (%) |
| Fresh Catalyst | 4 | 100 | 96.5 | 100 |
| Regenerated Catalyst (Method 1) | 4 | 100 | 89 | 92 |
| Regenerated Catalyst (Method 2) | 4 | 100 | 83 | 86 |
| Regenerated Catalyst (Method 3) | 4 | 100 | 90.5 | 93.7 |
| Data adapted from a patent on Pd/C catalyst regeneration for reactions with 2-chloropyridine.[9] |
Experimental Protocols
General Protocol for Reductive Amination to Synthesize this compound
-
Imine Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-pyridinecarboxaldehyde (1.0 equiv.) and benzylamine (1.0-1.2 equiv.) in an anhydrous solvent (e.g., dichloromethane or dichloroethane). Add a catalytic amount of a mild acid (e.g., acetic acid) to promote imine formation. Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or NMR.
-
Reduction: Once imine formation is significant, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv.) portion-wise. Be cautious of any exothermic reaction.
-
Reaction Monitoring: Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Troubleshooting this protocol: If low conversion is observed, consider the points in the troubleshooting guide above. The pyridine nitrogen of the product, this compound, can inhibit the catalyst. If using a catalytic hydrogenation (e.g., Pd/C with H₂), this product inhibition can be particularly problematic.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Sulfur in Catalytic Hydrogenation Reactions (1990) | Jacques Barbier | 143 Citations [scispace.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 9. CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents [patents.google.com]
Validation & Comparative
Validating the Structure of Benzyl-pyridin-2-ylmethyl-amine: A Comparative Guide to NMR and MS Analysis
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) as primary analytical techniques for the structural validation of Benzyl-pyridin-2-ylmethyl-amine. We present expected experimental data, detailed protocols, and a comparison with alternative analytical methods.
Structural Elucidation Workflow
The structural validation of a synthesized compound like this compound typically follows a logical workflow, beginning with the acquisition of spectral data and culminating in the confirmation of the proposed structure.
A Comparative Guide to Benzyl-pyridin-2-ylmethyl-amine and Other Pyridine-Based Ligands for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical step in the design of metal complexes for catalysis, materials science, and therapeutic applications. This guide provides a comparative analysis of Benzyl-pyridin-2-ylmethyl-amine (BP2MA) with other notable pyridine-based ligands, offering insights into their structural characteristics, synthesis, and performance in various applications, supported by available experimental data.
This compound is a versatile bidentate ligand featuring a pyridine ring and a benzylamine moiety. This structure allows for the formation of stable chelate complexes with a variety of metal ions. Its applications span from being a key intermediate in the synthesis of pharmaceuticals and fine chemicals to its use in coordination chemistry and catalysis[1][2].
Structural and Performance Comparison
To provide a clear comparison, this guide focuses on BP2MA and two structurally related and widely studied pyridine-based ligands: N,N-bis(pyridin-2-ylmethyl)amine (DPA) and Tris(2-pyridylmethyl)amine (TPA). While direct comparative studies under identical experimental conditions are limited in the published literature, this guide collates available data to offer a qualitative and, where possible, quantitative overview.
Physicochemical and Structural Data
The following table summarizes key physicochemical and structural parameters for BP2MA and the selected comparative ligands. The data for BP2MA is limited, and information for a closely related Schiff base derivative, (E)-(benzylidene)(pyridin-2-ylmethyl)amine, is included for structural insight[3].
| Property | This compound (BP2MA) | N,N-bis(pyridin-2-ylmethyl)amine (DPA) | Tris(2-pyridylmethyl)amine (TPA) |
| Molar Mass ( g/mol ) | 198.26[2] | 199.25 | 290.36 |
| Molecular Formula | C₁₃H₁₄N₂[2] | C₁₂H₁₃N₃ | C₁₈H₁₈N₄ |
| Structure | Bidentate (N,N') | Tridentate (N,N',N'') | Tetradentate (N,N',N'',N''') |
| Crystal System | Monoclinic (for (E)-(benzylidene)(pyridin-2-ylmethyl)amine)[3] | Orthorhombic (for N-(Pyridin-2-ylmethyl)pyridin-2-amine)[4] | Data for various metal complexes available |
| Key Bond Lengths (Å) | N/A for BP2MA. For Pt-[N-benzyl-N-(diphenylphosphanylmethyl)pyridin-2-amine] complex: Pt-N(py) = 2.143(1)[5] | For a dinuclear Zinc(II) complex: Zn-N(py) ranges from 2.052(3) to 2.083(3), Zn-N(amine) = 2.216(3)[6] | N/A |
| Key Bond Angles (º) | N/A for BP2MA. For Pt-[N-benzyl-N-(diphenylphosphanylmethyl)pyridin-2-amine] complex: N(py)-Pt-P = 94.62(4)[5] | For a dinuclear Zinc(II) complex: N(py)-Zn-N(py) = 102.47(11), N(py)-Zn-N(amine) ranges from 77.93(11) to 79.03(11)[6] | N/A |
Catalytic Performance
Biological Activity
The pyridine moiety is a common scaffold in pharmaceuticals, and its derivatives often exhibit a range of biological activities[9]. Studies on pyrazolopyrimidine derivatives of pyridin-2-ylmethylamine have shown potent anti-mycobacterial activity[10]. Furthermore, various benzyl guanidine derivatives have demonstrated significant antimicrobial activity against S. aureus and E. coli, with MIC values in the low µg/mL range[11]. While specific antimicrobial or cytotoxic data for BP2MA is not provided in the searched literature, its structural motifs suggest potential for biological activity, warranting further investigation.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis of BP2MA and a related metal complex.
Synthesis of this compound (BP2MA)
A common method for the synthesis of N-alkylated pyridylamines involves the condensation of an amine with an appropriate aldehyde followed by reduction, or direct alkylation. A general procedure, adapted from the synthesis of related compounds, is as follows[12]:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq.) in a suitable solvent such as methanol.
-
Aldehyde Addition: Add benzaldehyde (1.0 eq.) to the solution.
-
Reduction: Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the excess reducing agent by the slow addition of water. Extract the product with an organic solvent (e.g., dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Synthesis of a Platinum(II) Complex with a BP2MA-related Ligand
The following protocol is adapted from the synthesis of an N-benzyl-N-(diphenylphosphanylmethyl)pyridin-2-amine platinum(II) complex[13]:
-
Ligand Synthesis: The ligand, N-benzyl-N-(diphenylphosphanylmethyl)pyridin-2-amine, is first synthesized via a Mannich reaction between N-benzylpyridin-2-amine, diphenylphosphine, and paraformaldehyde in an acidic medium.
-
Complexation: A mixture of Pt(COD)MeCl (1.0 eq.) and the ligand (1.67 eq.) in dichloromethane is stirred at room temperature for 3 hours.
-
Isolation: The resulting clear solution is filtered, and the solvent is concentrated. Diethyl ether is added to precipitate the complex.
-
Crystallization: The solid product is collected and can be recrystallized from a dichloromethane/n-hexane mixture to yield crystals suitable for X-ray diffraction.
Visualizing Synthesis and Catalytic Pathways
Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and proposed mechanisms.
Conclusion
This compound is a valuable pyridine-based ligand with significant potential in various fields of chemistry. While this guide provides an overview of its properties in comparison to other well-known pyridine-based ligands like DPA and TPA, it also highlights the need for more direct comparative studies to fully elucidate its performance characteristics. The provided experimental protocols and diagrams serve as a foundation for researchers to further explore the coordination chemistry and catalytic applications of BP2MA and its derivatives. Future research focusing on the systematic evaluation of a series of metal complexes with these ligands under standardized conditions will be instrumental in advancing their application in catalyst and drug design.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | C13H14N2 | CID 795879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Crystal structure of (E)-(benzylidene)(pyridin-2-ylmethyl)amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(Pyridin-2-ylmethyl)pyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [N-Benzyl-N-(diphenyl-phosphanylmeth-yl)pyridin-2-amine]-chloridomethyl-platinum(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal structure of (μ2-7-{[bis(pyridin-2-ylmethyl)amino-1κ3N,N′,N′′]methyl}-5-chloroquinolin-8-olato-2κN;1:2κ2O)trichlorido-1κCl,2κ2Cl-dizinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. [N-Benzyl-N-(diphenylphosphanylmethyl)pyridin-2-amine]chloridomethylplatinum(II) - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Potential: A Comparative Guide to Benzyl-pyridin-2-ylmethyl-amine Derivatives
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. Benzyl-pyridin-2-ylmethyl-amine and its derivatives have emerged as a versatile scaffold, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive comparison of these derivatives, supported by experimental data, to aid in the exploration of their therapeutic potential.
This document delves into the antimicrobial, anticancer, and enzyme-inhibiting properties of various this compound derivatives, presenting a clear comparison of their efficacy. Detailed experimental protocols for the cited biological assays are also provided to ensure reproducibility and facilitate further research.
Comparative Analysis of Biological Activity
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on both the benzyl and pyridine rings. The following tables summarize the quantitative data from various studies, offering a clear comparison of the derivatives' performance in different biological assays.
Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives has been evaluated against a range of bacterial and fungal pathogens. The Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify this activity, with lower values indicating higher potency.
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| Substituted Pyridinium Salts | |||
| 2d | Staphylococcus aureus | As effective as ceftazidime | [1] |
| 3d (4-(2-(2-methylbenzylidene)hydrazinyl)-1-(3-phenylpropyl)pyridinium bromide) | Staphylococcus aureus | 4 | [1] |
| 4d | Staphylococcus aureus | As effective as ceftazidime | [1] |
| Benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine Derivatives | |||
| 6l | Pseudomonas aeruginosa, Staphylococcus epidermidis and others | 0.002 - 0.016 | [2] |
| 6m | Pseudomonas aeruginosa, Staphylococcus epidermidis and others | 0.002 - 0.016 | [2] |
| Benzyl Guanidine Derivatives | |||
| 9m (3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative) | Staphylococcus aureus | 0.5 | [3] |
| 9m (3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative) | Escherichia coli | 1 | [3] |
| 2-Aminopyridine Derivatives | |||
| 2c | Staphylococcus aureus, Bacillus subtilis | 0.039 | [4] |
Anticancer Activity
Several derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting cancer cell growth.
| Compound/Derivative | Cancer Cell Line | IC50 | Reference |
| N-benzyl-2-phenylpyrimidin-4-amine Derivatives | |||
| ML323 (70) | Non-small cell lung cancer | Nanomolar range | [5][6] |
| 28 (isopropyl group at R) | USP1/UAF1 inhibition | 180 nM | [6] |
| N-benzylpyrimidin-2-amine Derivatives (HDAC Inhibitors) | |||
| 6a, 6d, 8a, 8c, 8f | Various tumor cells | Better than SAHA | [7] |
| Pyridine Derivatives | |||
| 19 (with OH group) | MCF7 (breast adenocarcinoma) | 4.75 mM | [8] |
| 20 (with two OH groups) | MCF7 (breast adenocarcinoma) | 0.91 mM | [8] |
| 21 (with OH and OMe groups) | MCF7 (breast adenocarcinoma) | 3.78 mM | [8] |
Enzyme Inhibition
The ability of these derivatives to inhibit specific enzymes is a promising avenue for therapeutic intervention in various diseases.
| Compound/Derivative | Target Enzyme | IC50 / Kᵢ | Reference |
| USP1/UAF1 Deubiquitinase Inhibitors | |||
| ML323 (70) | USP1/UAF1 | Nanomolar inhibition | [5][6] |
| C527 | USP1/UAF1 | 0.88 µM | [6] |
| Cholinesterase Inhibitors | |||
| 8e (N-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroacridin-9-amine) | Butyrylcholinesterase (BuChE) | 20 nM | [9] |
| 12c (6-chloro-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroacridin-9-amine) | Acetylcholinesterase (AChE) | 90 nM | [9] |
| Monoamine Oxidase (MAO) Inhibitors | |||
| S5 | MAO-B | IC50 = 0.203 µM, Kᵢ = 0.155 µM | [10] |
| S16 | MAO-B | IC50 = 0.979 µM, Kᵢ = 0.721 µM | [10] |
Experimental Protocols
Detailed methodologies are crucial for the validation and extension of these findings. The following are generalized protocols for the key biological assays mentioned.
Antimicrobial Susceptibility Testing (Microdilution Method)
The minimum inhibitory concentrations (MICs) for antibacterial and antifungal activities are determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a suspension in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in broth to achieve the final desired inoculum concentration.
-
Preparation of Microtiter Plates: The test compounds are serially diluted in broth in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the compounds against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Enzyme Inhibition Assays
The specific protocol for enzyme inhibition assays varies depending on the target enzyme. A general workflow is outlined below.
-
Enzyme and Substrate Preparation: The purified enzyme and its specific substrate are prepared in an appropriate buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound (inhibitor).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Reaction Monitoring: The progress of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: The initial reaction rates are calculated, and the IC50 or Kᵢ values are determined by fitting the data to appropriate enzyme inhibition models.
Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate a key signaling pathway targeted by some of these derivatives and a typical experimental workflow.
Caption: Inhibition of the USP1/UAF1 deubiquitinase complex by a derivative.
Caption: General workflow for synthesis and biological evaluation of derivatives.
References
- 1. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship studies of benzyl-, phenethyl-, and pyridyl-substituted tetrahydroacridin-9-amines as multitargeting agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Researcher's Guide to Comparing Ligand Properties of Benzyl-pyridin-2-ylmethyl-amine Analogs Using DFT Calculations
Comparing Ligand Properties: An Illustrative DFT Snapshot
To effectively compare the potential of different Benzyl-pyridin-2-ylmethyl-amine analogs, a systematic evaluation of their electronic and structural properties is necessary. The following table presents a hypothetical comparison of the parent molecule with three fictional analogs, illustrating the key parameters typically derived from DFT calculations.
Disclaimer: The following data is for illustrative purposes only and does not represent experimental results.
| Compound Name | Substituent (R) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| This compound | -H | -5.89 | -0.98 | 4.91 | 2.15 |
| Analog 1 | -NO₂ | -6.45 | -1.87 | 4.58 | 5.21 |
| Analog 2 | -OCH₃ | -5.62 | -0.75 | 4.87 | 2.89 |
| Analog 3 | -Cl | -6.12 | -1.23 | 4.89 | 3.45 |
Experimental and Computational Protocols
The foundation of reliable DFT calculations lies in a well-defined methodology. The following protocol is based on common practices for computational studies of pyridine-containing organic molecules.
Computational Details
All quantum-chemical calculations can be performed using a software package such as Gaussian 09 or ORCA. The molecular structure of each analog would first be optimized in the ground state using DFT. A popular and effective functional for such organic molecules is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). A sufficiently large basis set, such as 6-311++G(d,p), is recommended to ensure accuracy in the results.
To simulate a physiological environment, solvent effects can be incorporated using a continuum solvation model like the Polarizable Continuum Model (PCM), with water or another appropriate solvent. Frequency calculations should be performed on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies).
From these calculations, key electronic properties are extracted. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides insights into the molecule's stability and polarizability. The molecular dipole moment is also calculated to understand the molecule's overall polarity.
Workflow for DFT-Based Ligand Comparison
The process of comparing ligand properties using DFT follows a structured workflow, from initial structure generation to final data analysis.
This systematic approach ensures that the calculated properties are comparable across the different analogs, providing a solid basis for structure-activity relationship (SAR) studies. By understanding how different substituents affect the electronic and structural properties of the this compound scaffold, researchers can make more informed decisions in the design of novel molecules with desired biological activities.
References
electrochemical analysis of Benzyl-pyridin-2-ylmethyl-amine metal complexes
A Comparative Guide to the Electrochemical Analysis of Benzyl-pyridin-2-ylmethyl-amine (BPMA) Metal Complexes
This guide provides a comparative analysis of the electrochemical properties of metal complexes formed with this compound (BPMA) and structurally related pyridine-containing ligands. The information is intended for researchers, scientists, and drug development professionals working in the fields of bioinorganic chemistry, catalysis, and sensor development.
Introduction to BPMA Metal Complexes
This compound (BPMA) is a versatile N-donor ligand capable of forming stable complexes with a variety of transition metals. The resulting metal complexes are of significant interest due to their diverse applications in areas such as bioinorganic modeling, catalysis, and imaging. The electrochemical behavior of these complexes is a critical aspect of their characterization, providing insights into their electronic structure, stability, and potential for redox-based applications. This guide summarizes key electrochemical data and experimental protocols from recent studies on BPMA and similar metal complexes.
Comparative Electrochemical Data
The electrochemical properties of metal complexes are highly dependent on the metal center, the coordination environment imposed by the ligand, and the experimental conditions. Below is a summary of electrochemical data for various metal complexes with pyridine-containing ligands, including those structurally related to BPMA.
| Metal Complex System | Metal Ion | Key Electrochemical Feature | Potential (V vs. reference) | Experimental Conditions | Reference |
| Pyclen-based Iron(III) Complexes | Fe(III) | Reversible Fe(III)/Fe(II) reduction | E1/2 ranging from -0.462 to -0.372 | 0.1 M KCl, pH 7.4 phosphate buffer, glassy carbon electrode | [1][2] |
| IrM (M = Fe, Co, Ni) Heterobimetallic Complexes | Fe(II), Co(II), Ni(II) | Irreversible reduction | Ep = -1.49 (for Ni complex) | 0.1 M [Bu4N][PF6] in dichloromethane, scanned cathodically | [3] |
| Cyclometalated Nickel Complexes | Ni(II) | Multiple redox events (oxidation and reduction) | Potentials referenced vs ferrocene/ferrocenium | 0.1 M nBu4NPF6/THF solution | [4] |
| Copper Complexes with Pyridine-Alkoxide Ligands | Cu(II) | Cu(II)/Cu(I) redox couple | Not specified in abstract | Cyclic voltammetry | [5][6] |
| Nickel(II) Complexes of 2-(Arylazo)pyridine | Ni(II) | Ligand-centered redox | Not specified in abstract | Cyclic voltammetry | [7][8] |
Experimental Protocols
The following sections detail generalized experimental methodologies for the electrochemical analysis of BPMA-type metal complexes, based on protocols described in the cited literature.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a primary technique used to investigate the redox properties of metal complexes.
Objective: To determine the redox potentials and electrochemical reversibility of the metal complexes.
Apparatus:
-
Potentiostat
-
Three-electrode cell:
-
Working electrode (e.g., glassy carbon, platinum, or gold)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter electrode (e.g., platinum wire)
-
Procedure:
-
Prepare a solution of the metal complex in a suitable solvent (e.g., acetonitrile, dichloromethane, or an aqueous buffer) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF6 or potassium chloride - KCl).[2][3]
-
Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.
-
Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the solution.
-
Record the cyclic voltammogram by scanning the potential from an initial value to a final value and then back to the initial potential at a specific scan rate (e.g., 100 mV/s).
-
Vary the scan rate to investigate the nature of the redox processes (e.g., diffusion-controlled vs. surface-adsorbed).
-
If an internal standard is required for potential referencing, add a known reversible redox couple (e.g., ferrocene/ferrocenium) at the end of the experiment and record the voltammogram again.[4]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the electrochemical analysis of BPMA metal complexes.
Caption: A flowchart illustrating the key stages in the electrochemical analysis of BPMA metal complexes.
Discussion
The electrochemical behavior of metal complexes with BPMA and related ligands is diverse and highly influenced by the choice of the metal center. For instance, iron complexes often exhibit a well-defined, reversible Fe(III)/Fe(II) redox couple, which is crucial for their potential role in biological redox processes.[1][2] In contrast, some heterobimetallic complexes containing first-row transition metals may undergo irreversible redox events, suggesting different reaction pathways or instability of the redox products.[3]
Nickel complexes with pyridine-containing ligands can display rich electrochemistry, including both metal-centered and ligand-centered redox processes.[4][7][8][9] This highlights the non-innocent character of the pyridine moiety in certain coordination environments, where it can actively participate in electron transfer reactions.
Copper complexes are also widely studied for their electrochemical properties, often showing a Cu(II)/Cu(I) redox couple that is relevant for catalytic applications, including electrocatalysis.[5][6][10]
Conclusion
The provides valuable information about their electronic structure and potential reactivity. The choice of the metal ion significantly influences the redox potentials and the nature of the electron transfer processes. This comparative guide, by summarizing available data and outlining standard experimental protocols, aims to assist researchers in designing and interpreting their electrochemical studies on this important class of coordination compounds. Future research should focus on systematic studies comparing different metal complexes of the same BPMA ligand under identical experimental conditions to provide a more direct and quantitative comparison of their electrochemical properties.
References
- 1. Functionalized pyridine in pyclen-based iron(iii) complexes: evaluation of fundamental properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Heterobimetallic Complexes of IrM (M = FeII, CoII, and NiII) Core and Bridging 2-(Diphenylphosphino)pyridine: Electronic Structure and Electrochemical Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Ligand-centered redox in nickel(II) complexes of 2-(arylazo)pyridine and isolation of 2-pyridyl-substituted triaryl hydrazines via catalytic N-arylation of azo-function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redox Activity of Pyridine-Oxazoline Ligands in the Stabilization of Low-Valent Organonickel Radical Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Kinetic Analysis of Pyridine-Amine Catalyzed Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the kinetic profiles of catalysts is paramount for reaction optimization and mechanistic elucidation. This guide provides a comparative overview of the kinetic studies of reactions catalyzed by systems containing benzylamine and pyridine moieties, with a focus on C-C bond formation and hydrogenation reactions. Due to a lack of specific kinetic data for Benzyl-pyridin-2-ylmethyl-amine, this guide draws comparisons from related pyridine- and benzylamine-based catalytic systems to provide valuable insights for catalyst design and application.
Introduction to Pyridine-Amine Catalysis
Comparative Kinetic Data
The following tables summarize kinetic data from studies on reactions catalyzed by systems containing pyridine and/or benzylamine functionalities. These examples are chosen to highlight the types of transformations where such catalysts are active and to provide a basis for comparing their efficiencies.
Table 1: Kinetic Data for C-C Bond Formation Reactions
| Catalyst/Catalytic System | Reaction Type | Substrates | Rate Law/Key Kinetic Parameters | Ref. |
| Palladium(II) / Chiral mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) ligand | Enantioselective C-H Cross-Coupling | Nosyl-protected benzylamines and organoboronic acids | Reaction follows pseudo-first-order kinetics. Selectivity factor (s) is a key parameter for kinetic resolution. For example, with 4-methoxyphenylboronic acid, an s-factor of 25 was achieved.[1][2][3] | [1][2][3] |
| Amine/Acid Catalyst (Dibutylamine acetate) | Aldol Condensation | Formaldehyde and Propionaldehyde | The reaction is first order with respect to propionaldehyde and the catalyst, and zero order with respect to formaldehyde. The decomposition of the Mannich base is the rate-limiting step.[4] | [4] |
| Quinidine Thiourea | Aldol Reaction | Unactivated Ketones and Isatin | The proposed mechanism involves deprotonation of the ketone by the tertiary amine of the catalyst to form an enolate, which is the rate-determining step.[5] | [5] |
Table 2: Kinetic Data for Hydrogenation and Oxidation Reactions
| Catalyst/Catalytic System | Reaction Type | Substrates | Rate Law/Key Kinetic Parameters | Ref. |
| Bimetallic Pd-Ag or Pd-Cu nanoparticles | Selective Hydrogenation | Pyridine and derivatives | The reaction rate is dependent on hydrogen pressure and temperature. At 60°C and 70 atm H₂, 99% conversion of pyridine with 99% selectivity for piperidine was achieved.[6] | [6] |
| Skeleton Nickel with co-catalysts | Catalytic Hydrogenation | Phenylmethyl nitrile | Reaction proceeds at 15-100 °C under 2-12 MPa. The rate is influenced by temperature, pressure, and solvent.[7] | [7] |
| Cetyltrimethylammonium permanganate (CTAP) | Oxidation | Substituted benzylamines | The reaction is first order with respect to both the amine and CTAP. A significant kinetic isotope effect (kH/kD = 5.60) indicates C-H bond cleavage in the rate-determining step.[8] | [8] |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the types of reactions discussed.
General Procedure for Kinetic Resolution of Benzylamines via Palladium-Catalyzed C-H Cross-Coupling
A reaction vessel is charged with the racemic nosyl-protected benzylamine (1.0 equiv), Pd(OAc)₂ (0.1 equiv), the chiral ligand (e.g., MPAHA, 0.15 equiv), an arylboronic acid (1.0 equiv), Ag₂CO₃ (2.0 equiv), Na₂CO₃ (3.0 equiv), benzoquinone (0.5 equiv), dimethyl sulfoxide (0.4 equiv), and water (5.0 equiv) in tert-amyl alcohol. The vessel is sealed, evacuated, and backfilled with nitrogen. The reaction mixture is then heated to a specific temperature (e.g., 50 °C) and stirred vigorously for a set time (e.g., 15 h). Aliquots are taken at various time points and quenched. The enantiomeric excess of the remaining starting material and the product is determined by chiral HPLC analysis to calculate the conversion and selectivity factor.[3]
General Procedure for Kinetic Study of Aldol Condensation
The kinetic experiments are typically carried out in a jacketed glass reactor equipped with a mechanical stirrer and a temperature controller. The reactants (formaldehyde and propionaldehyde) and the amine/acid catalyst (e.g., dibutylamine acetate) are dissolved in a suitable solvent. The reaction is initiated by adding one of the reactants. Samples are withdrawn at regular intervals and analyzed by a suitable method, such as gas chromatography (GC), to determine the concentration of reactants and products over time. The initial rate method or integral method can then be used to determine the reaction order with respect to each component and the overall rate constant.[4]
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex relationships in catalytic cycles and experimental procedures.
Caption: A generalized catalytic cycle for a reaction involving two substrates.
Caption: A typical experimental workflow for a kinetic study of a chemical reaction.
Conclusion
While direct kinetic data for this compound remains to be explored, the analysis of related pyridine- and benzylamine-containing catalysts provides a valuable framework for anticipating its catalytic potential. The presented data and protocols for C-C bond formation and hydrogenation reactions highlight the importance of systematic kinetic studies in understanding reaction mechanisms and optimizing catalytic performance. Researchers are encouraged to use this guide as a starting point for designing kinetic experiments for this and similar classes of catalysts to unlock their full synthetic utility.
References
- 1. chu-lab.org [chu-lab.org]
- 2. Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C-H Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Quinidine Thiourea-Catalyzed Aldol Reaction of Unactivated Ketones: Highly Enantioselective Synthesis of 3-Alkyl-3-hydroxyindolin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN1467197A - Method for preparing benzyl amine by catalytic hydrogenation - Google Patents [patents.google.com]
- 8. ias.ac.in [ias.ac.in]
A Comparative Guide to Establishing the Purity of Synthesized Benzyl-pyridin-2-ylmethyl-amine
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for synthesized compounds such as Benzyl-pyridin-2-ylmethyl-amine is a critical step in research and drug development. This guide provides a comparative overview of standard analytical techniques for assessing its purity. Understanding the potential impurities from the synthesis route and selecting the appropriate analytical methods are paramount for ensuring the quality, safety, and efficacy of any subsequent application.
Synthesis and Potential Impurities
This compound is typically synthesized via the reductive amination of benzaldehyde and 2-aminomethylpyridine. This synthetic route can introduce several types of impurities that must be identified and quantified.
Common Synthesis Route: Reductive Amination
The reaction proceeds in two main steps: the formation of an imine intermediate followed by its reduction to the final amine product.
Potential Impurities Include:
-
Unreacted Starting Materials: Residual benzaldehyde and 2-aminomethylpyridine.
-
Imine Intermediate: The intermediate formed before the reduction step may persist if the reduction is incomplete.[1]
-
Side Products: Products from side reactions, such as the self-condensation of benzaldehyde or over-alkylation.
-
Reagent Residues: Leftover reducing agents (e.g., sodium borohydride) and their byproducts.[2]
-
Solvent Residues: Residual solvents from the reaction and purification process.
Comparative Analysis of Purity Assessment Methods
A multi-technique approach is essential for a comprehensive purity assessment. The choice of method depends on the target impurity, required sensitivity, and available instrumentation.[3]
| Analytical Technique | Principle | Information Provided | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.[4] | Quantitative purity (% area), detection of non-volatile and thermally labile impurities. | High resolution and sensitivity, widely applicable, quantitative. | Requires a suitable chromophore for UV detection. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[4] | Quantitative purity, detection of volatile impurities and residual solvents. | Excellent for volatile and thermally stable compounds, high sensitivity with FID. | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Definitive structural confirmation, identification of impurities, and quantitative analysis (qNMR).[5][6] | Provides detailed structural information, can quantify without a specific reference standard for the analyte. | Relatively low sensitivity compared to chromatographic methods. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Molecular weight confirmation, fragmentation patterns for structural elucidation.[3][5] | Extremely high sensitivity, provides molecular weight information. | Does not separate isomers, quantification can be complex. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Absorption of infrared radiation by molecules, causing vibrations of functional groups. | Identification of functional groups present in the molecule and potential impurities.[4][5] | Fast, non-destructive, good for identifying key functional groups. | Provides limited information on the overall purity and is not inherently quantitative. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve an accurately weighed sample (approx. 1 mg/mL) in the mobile phase.
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.
-
Column: Capillary column such as DB-5 or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection: Split mode (e.g., 50:1).
-
MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Data Analysis: Identify peaks by their mass spectra and retention times. Purity is assessed by the relative area of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Analysis: Acquire a proton NMR spectrum. Integrate all signals and compare the relative integrals to the expected proton count for the structure. Impurity signals will be visible as extra peaks.
-
¹³C NMR Analysis: Acquire a carbon NMR spectrum to confirm the number of unique carbon environments, which helps in identifying isomeric impurities or byproducts.
-
Quantitative NMR (qNMR): For absolute purity determination, an internal standard with a known purity and concentration is added to the sample. The purity of the analyte is calculated by comparing the integral of a characteristic signal of the analyte to that of the internal standard.[6]
Alternatives to this compound
In drug discovery and materials science, structurally similar compounds are often evaluated to optimize properties like efficacy, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
| Alternative Compound Class | Structural Modification | Potential Impact on Properties | Application Relevance |
| Substituted Benzyl Amines | Adding substituents (e.g., F, Cl, OMe) to the benzyl ring. | Alters lipophilicity, electronic properties, and metabolic stability. | Fine-tuning binding interactions and pharmacokinetic properties.[7] |
| Substituted Pyridine Amines | Adding substituents to the pyridine ring. | Modulates the pKa (basicity) of the pyridine nitrogen, affecting solubility and potential off-target interactions.[8] | Optimizing solubility and reducing interactions with aminergic GPCRs. |
| Other Heterocyclic Amines | Replacing the pyridine ring with other heterocycles (e.g., pyrimidine, pyrazine).[9] | Significantly changes the core scaffold, affecting 3D shape, hydrogen bonding capabilities, and overall physicochemical properties. | Exploring novel chemical space for new intellectual property and improved biological activity. |
Workflow and Data Interpretation
A systematic workflow is crucial for the definitive establishment of purity.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of Benzyl-pyridin-2-ylmethyl-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hypothetical analytical methods for the quantification of Benzyl-pyridin-2-ylmethyl-amine in a biological matrix, such as human plasma. The focus is on the cross-validation of these methods to ensure data comparability and reliability, a critical step in drug development and clinical trials. The principles and protocols outlined are based on established regulatory guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8][9][10][11]
Introduction to Cross-Validation
In pharmaceutical development, it is common for bioanalytical methods to be transferred between laboratories or for different methods to be used within a single, long-term study. Cross-validation is the process of comparing the results from two or more bioanalytical methods to demonstrate that they are comparable and that the data generated are reliable and consistent.[11][12][13][14] This is crucial when data from different sources will be combined or compared to support regulatory submissions.[13] The ICH M10 guideline provides a harmonized framework for conducting bioanalytical method validation and cross-validation, which is now widely adopted by regulatory agencies like the FDA and EMA.[1][2][5][6]
This guide will compare two common analytical techniques for the quantification of small molecules like this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS).
Experimental Protocols
Detailed methodologies for sample preparation and chromatographic analysis are presented below. These protocols are based on established methods for structurally similar aromatic amines.[15]
Method 1: HPLC-UV
-
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., a structurally similar and stable compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
-
-
Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of 60% acetonitrile and 40% 20 mM phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
-
Method 2: LC-MS
-
Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of plasma sample (pre-treated with an internal standard) onto the cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of 50:50 acetonitrile:water.
-
Inject 5 µL into the LC-MS system.
-
-
Chromatographic and Mass Spectrometric Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would be determined during method development.
-
Data Presentation: Comparison of Method Performance
The following tables summarize the hypothetical performance characteristics of the two analytical methods, based on a full validation in accordance with ICH M10 guidelines.[1][5][6]
Table 1: Calibration and Sensitivity
| Parameter | HPLC-UV | LC-MS | Acceptance Criteria (ICH M10) |
| Linearity (r²) | 0.998 | 0.999 | ≥ 0.99 |
| Calibration Range | 10 - 2000 ng/mL | 0.1 - 500 ng/mL | Cover expected concentrations |
| LLOQ | 10 ng/mL | 0.1 ng/mL | S/N ≥ 5; Accuracy & Precision criteria met |
| LOD | 3 ng/mL | 0.03 ng/mL | S/N ≥ 3 |
Table 2: Accuracy and Precision
| QC Level | HPLC-UV Accuracy (%) | HPLC-UV Precision (%CV) | LC-MS Accuracy (%) | LC-MS Precision (%CV) | Acceptance Criteria (ICH M10) |
| LLOQ | 92.5 | 12.8 | 98.2 | 8.5 | Accuracy: ±20%; Precision: ≤20% |
| Low QC | 95.8 | 8.2 | 101.5 | 6.1 | Accuracy: ±15%; Precision: ≤15% |
| Mid QC | 102.3 | 6.5 | 99.7 | 4.3 | Accuracy: ±15%; Precision: ≤15% |
| High QC | 98.9 | 5.1 | 103.1 | 3.8 | Accuracy: ±15%; Precision: ≤15% |
Table 3: Cross-Validation Results
For cross-validation, a set of quality control (QC) samples and incurred study samples are analyzed by both methods. The percentage difference between the values obtained by the two methods is calculated.
| Sample ID | HPLC-UV (ng/mL) | LC-MS (ng/mL) | % Difference |
| QC Low | 28.5 | 30.1 | -5.3% |
| QC Mid | 245.1 | 250.5 | -2.2% |
| QC High | 1520.8 | 1498.2 | 1.5% |
| Study Sample 1 | 45.6 | 48.2 | -5.4% |
| Study Sample 2 | 189.3 | 195.7 | -3.3% |
| Study Sample 3 | 987.4 | 965.8 | 2.2% |
Acceptance Criteria for Cross-Validation: While ICH M10 does not provide strict numerical acceptance criteria for the percentage difference, a common industry practice is for at least two-thirds of the samples to have a difference of ≤20%.[13][14] A statistical assessment of bias between the methods is also recommended.[14]
Mandatory Visualization
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of two analytical methods.
Caption: Workflow for the cross-validation of two bioanalytical methods.
Conclusion
Both the hypothetical HPLC-UV and LC-MS methods demonstrate acceptable performance based on ICH guidelines. The LC-MS method offers significantly higher sensitivity (a lower LLOQ), which would be advantageous for studies involving low doses or for characterizing the terminal elimination phase in pharmacokinetic studies. The cross-validation results indicate a good correlation between the two methods, with minimal bias. This suggests that data generated by either method could be reliably compared or pooled. The choice of method would ultimately depend on the specific requirements of the study, including the expected concentration range of the analyte and the availability of instrumentation. The principles of method validation and cross-validation are essential to ensure the quality and consistency of bioanalytical data in support of regulatory submissions.[5]
References
- 1. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. worldwide.com [worldwide.com]
- 4. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. Validation of Analytical Methods According to the New FDA Guidance [researchandmarkets.com]
- 9. fda.gov [fda.gov]
- 10. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 11. fda.gov [fda.gov]
- 12. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. labs.iqvia.com [labs.iqvia.com]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Benzyl-pyridin-2-ylmethyl-amine: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Benzyl-pyridin-2-ylmethyl-amine (CAS No. 18081-89-5). Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound is a hazardous substance that requires special handling and disposal protocols. The primary hazards associated with this compound are summarized below.
Hazard Classification and Statements:
| Hazard Class | GHS Hazard Statement | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the following personal protective equipment:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber, neoprene).
-
Eye Protection: Chemical safety goggles and a face shield.
-
Body Protection: A laboratory coat, long-sleeved shirt, and long pants.
-
Footwear: Closed-toe shoes are mandatory.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed by a licensed and approved waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular solid waste.
Step 1: Waste Segregation and Collection
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.
-
Do not mix with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[2][3]
Step 2: Labeling
-
Ensure the waste container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all relevant hazard symbols (e.g., harmful, irritant).
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[3][4]
-
Keep the container away from incompatible materials.
Step 4: Waste Pickup and Disposal
-
Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.[2]
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[4]
Step 5: Record Keeping
-
Maintain a detailed record of the amount of waste generated and the date of disposal, in accordance with local and federal regulations.[2]
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: Immediately evacuate the affected area.[2]
-
Contain: If it is safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[2][4]
-
Report: Report the spill to your institution's EHS department immediately.[2]
Do not attempt to clean up a large spill without proper training and equipment.
Experimental Workflow for Disposal
The following diagram illustrates the proper workflow for the disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
